1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C51H94O6 |
|---|---|
Molecular Weight |
806.3 g/mol |
IUPAC Name |
[3-dodecanoyloxy-2-[(Z)-octadec-9-enoyl]oxy(1,2,3-13C3)propyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-21-23-25-27-29-32-35-38-41-44-50(53)56-47-48(46-55-49(52)43-40-37-34-31-18-15-12-9-6-3)57-51(54)45-42-39-36-33-30-28-26-24-22-20-17-14-11-8-5-2/h23-26,48H,4-22,27-47H2,1-3H3/b25-23-,26-24-/i46+1,47+1,48+1 |
InChI Key |
SJWUGKDDADDDHD-NVCGQREGSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[13CH2][13CH]([13CH2]OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 chemical structure
An In-depth Technical Guide to 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃
Abstract
This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, a stable isotope-labeled triglyceride. It is designed for researchers, scientists, and drug development professionals who utilize lipidomics and mass spectrometry in their work. This document details the chemical structure and properties of the molecule, its primary application as an internal standard, and standardized protocols for its use in quantitative analyses. The guide includes a detailed workflow for lipidomics experiments and methodologies for common lipid extraction techniques, ensuring precise and reproducible results.
Chemical Identity and Properties
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is a synthetic, high-purity triglyceride containing two oleic acid chains at the sn-1 and sn-2 positions and one lauric acid chain at the sn-3 position of a glycerol (B35011) backbone. Critically, for its use as an internal standard, the three carbon atoms of the glycerol backbone are ¹³C isotopes.[1] This isotopic labeling provides a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry.
The unlabeled form, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, is a naturally occurring triglyceride found in sources such as date seed oil.[1][2]
Quantitative Data Summary
The key chemical and physical properties of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| Formal Name | 1,2-di((9Z)-octadecenoyl)-3-dodecanoyl-rac-glycerol-1,2,3-¹³C₃ | [1] |
| Synonyms | 1,2-Olein-3-Laurin-¹³C₃ | [1][3] |
| CAS Number | 2692624-36-3 | [1] |
| Molecular Formula | C₄₈[¹³C₃]H₉₄O₆ | [1] |
| Molecular Weight | 806.3 g/mol | [1] |
| Physical State | Provided as a solution in methyl acetate | [1] |
| Solubility (Qualitative) | Slightly soluble in chloroform (B151607) and methanol | [1] |
| Storage Conditions | Store at -20°C in a tightly sealed container to prevent solvent evaporation and degradation. | [4] |
| Primary Application | Internal standard for quantification of 1,2-dioleoyl-3-lauroyl-rac-glycerol by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). | [1] |
Chemical Structure and Visualization
The structure consists of a central glycerol backbone esterified with three fatty acid chains. The ¹³C₃ labeling is confined to the three carbons of this glycerol backbone, providing a stable isotopic signature for mass spectrometric detection.
Experimental Protocols
The primary use of this compound is as an internal standard (IS) to ensure accuracy and precision in the quantification of lipids from complex biological matrices.[4] The IS compensates for sample loss during extraction and variations in instrument response.
Protocol 1: Preparation of Internal Standard Stock and Working Solutions
Accurate preparation of the standard is fundamental to quantitative analysis.
-
Acquire Standard: Obtain 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ from a reputable supplier. It is typically supplied in a solvent like methyl acetate.
-
Stock Solution Preparation:
-
Allow the vial to equilibrate to room temperature before opening.
-
Transfer the contents to a clean, amber glass vial.
-
If the standard is provided as a pre-weighed solid, dissolve it in a high-purity organic solvent (e.g., chloroform/methanol 2:1 v/v) to create a concentrated stock solution (e.g., 1 mg/mL). Use volumetric flasks for accuracy.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution to create a working solution. The final concentration should be appropriate for the expected analyte concentration in your samples and the sensitivity of your mass spectrometer.[4]
-
-
Storage: Store all stock and working solutions at -20°C or -80°C under an inert gas (e.g., argon) to prevent oxidation and solvent evaporation.[4][5]
Protocol 2: Lipid Extraction from Biological Samples using the Folch Method
This protocol describes a common liquid-liquid extraction method for total lipids from plasma or tissue homogenates.[5][6]
-
Sample Preparation: Thaw frozen biological samples (e.g., plasma, cell pellets, tissue homogenate) on ice.[5]
-
Internal Standard Spiking:
-
To a clean glass tube, add a precise volume of the biological sample (e.g., 100 µL of plasma).
-
Add a known, fixed amount of the 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ working solution to the sample. This step is critical; the IS must be added before extraction to account for any loss of analyte.[4]
-
-
Solvent Addition:
-
Add 20 parts of a 2:1 (v/v) chloroform:methanol mixture for every 1 part of sample (e.g., 2 mL of solvent for 100 µL of plasma).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
-
Phase Separation:
-
Add 0.2 parts of 0.9% NaCl solution (or pure water) to the mixture (e.g., 400 µL for the 2 mL of solvent).
-
Vortex again for 30 seconds.
-
Centrifuge at low speed (e.g., 2,000 x g) for 10 minutes at 4°C to separate the mixture into two distinct phases.[5]
-
-
Lipid Collection:
-
The lower layer is the organic phase containing the lipids. Carefully aspirate this bottom layer using a glass Pasteur pipette, taking care not to disturb the protein interface, and transfer it to a new clean glass tube.[5]
-
-
Drying: Evaporate the solvent from the collected organic phase to dryness under a gentle stream of nitrogen gas.[5]
-
Reconstitution and Storage: Reconstitute the dried lipid extract in a solvent compatible with your analytical method (e.g., isopropanol/acetonitrile 1:1 v/v for LC-MS). The sample is now ready for analysis or can be stored at -80°C under argon.[5]
Analytical Workflow for Quantitative Lipidomics
The use of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is an integral part of a typical quantitative lipidomics workflow using LC-MS. The goal is to determine the concentration of the unlabeled analyte by comparing its instrument response to that of the known quantity of the labeled internal standard.
In this workflow, the ratio of the peak area of the endogenous analyte to the peak area of the ¹³C₃-labeled internal standard is calculated. This ratio is then used to determine the absolute concentration of the analyte by referencing a calibration curve, which is generated by analyzing samples with known analyte concentrations and a fixed amount of the internal standard.[4] This ratiometric approach significantly improves the accuracy and reproducibility of quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: Physical Properties of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, a stable isotope-labeled triacylglycerol. Due to its specific nature as a research chemical, primarily used as an internal standard, some physical properties are not extensively documented. This guide presents available data, outlines general experimental protocols for the determination of key physical characteristics, and illustrates its application in a typical experimental workflow.
Core Physical and Chemical Properties
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is a synthetic, isotopically labeled version of a naturally occurring triacylglycerol, where three carbon atoms in the glycerol (B35011) backbone are replaced with the stable isotope ¹³C. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of its unlabeled counterpart.[1]
Table 1: Summary of Physical and Chemical Properties
| Property | Value | Source |
| Chemical Name | 3-(dodecanoyloxy)propane-1,2-diyl-1,2,3-¹³C₃ dioleate | [2] |
| Synonyms | 1,2-Olein-3-Laurin-¹³C₃, TG(18:1/18:1/12:0)-¹³C₃ | [1] |
| CAS Number | 2692624-36-3 | [1] |
| Molecular Formula | C₄₈[¹³C₃]H₉₄O₆ | [1] |
| Molecular Weight | 806.3 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A solution in methyl acetate | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 2 years at -20°C | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Experimental Protocols for Determination of Physical Properties
Determination of Melting Point
The melting point of a triacylglycerol is a critical physical property that provides information about its fatty acid composition and degree of saturation.
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the purified lipid is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium). A temperature program is set, which typically involves an initial cooling phase to solidify the sample completely, followed by a controlled heating ramp (e.g., 1-10°C/min).
-
Data Interpretation: The shape and temperature range of the melting peak can provide insights into the purity and polymorphic behavior of the triacylglycerol.
Determination of Boiling Point
The boiling point of high molecular weight molecules like triacylglycerols is typically determined under reduced pressure to prevent decomposition at high temperatures.
Methodology: Vacuum Distillation
-
Apparatus: A short-path distillation apparatus is typically used to minimize the distance the vapor travels and reduce sample loss. The setup includes a distillation flask, a condenser, a receiving flask, a vacuum pump, and a manometer to measure the pressure.
-
Procedure: The sample is placed in the distillation flask. The system is evacuated to a specific, low pressure. The sample is then gradually heated.
-
Measurement: The temperature at which the liquid boils and its vapor condenses into the receiving flask is recorded, along with the corresponding pressure.
-
Correction: The boiling point at atmospheric pressure can be estimated from the data obtained at reduced pressure using a nomograph or specific equations, though this is often not performed for triacylglycerols as they are prone to decomposition.
Determination of Density
Density is a fundamental physical property that can be determined using various methods.
Methodology: Pycnometry
-
Calibration: The volume of a pycnometer (a glass flask with a precise volume) is calibrated by measuring the weight of the pycnometer filled with a reference substance of known density (e.g., deionized water) at a controlled temperature.
-
Sample Measurement: The pycnometer is then filled with the sample liquid (if the compound is liquid at the measurement temperature) and weighed.
-
Calculation: The density of the sample is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. The temperature must be accurately controlled and recorded throughout the measurement.
Application in Research: Quantification of Triacylglycerols
The primary application of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is as an internal standard for the accurate quantification of its unlabeled analogue in complex biological samples using mass spectrometry.
Experimental Workflow: LC-MS based Lipidomics
The following diagram illustrates a typical workflow for the quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in a biological matrix.
Caption: Workflow for quantification using a ¹³C₃-labeled internal standard.
Signaling Pathways
As a synthetic, isotopically labeled compound, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is not involved in biological signaling pathways. Its unlabeled counterpart, a triacylglycerol, serves as an energy storage molecule and a source of fatty acids. These fatty acids, once cleaved from the glycerol backbone by lipases, can participate in a multitude of metabolic and signaling pathways. However, the triacylglycerol itself is not a direct signaling molecule in the same manner as diacylglycerols or phospholipids.
Conclusion
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is a valuable tool for researchers in the field of lipidomics, enabling precise and accurate quantification of its corresponding unlabeled triacylglycerol. While a complete profile of its physical properties is not available, established methodologies can be employed for their determination if required. Its primary utility lies in its application as an internal standard in mass spectrometry-based analytical workflows.
References
Technical Guide: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, a stable isotope-labeled triacylglycerol, for its application in quantitative analytical studies. This document outlines its chemical and physical properties, detailed experimental protocols for its use as an internal standard in mass spectrometry-based lipidomics, and its relevance within metabolic pathways.
Core Compound Data
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ serves as a crucial internal standard for the accurate quantification of its unlabeled counterpart, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, in various biological and complex matrices.[1][2][3] Its stable isotope label allows for differentiation from endogenous lipids, ensuring precise and reproducible results in mass spectrometry analyses.
| Property | Value | Reference |
| CAS Number | 2692624-36-3 | [1][2] |
| Molecular Formula | C₄₈[¹³C₃]H₉₄O₆ | [1] |
| Synonyms | 1,2-Olein-3-Laurin-¹³C₃, TG(18:1/18:1/12:0)-¹³C₃ | [1][2] |
| Storage Temperature | -20°C | [2] |
| Intended Use | Internal standard for quantification by GC- or LC-MS | [1][2] |
Experimental Protocols
The following section details a representative experimental protocol for the quantification of triacylglycerols using 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an internal standard with Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
-
Lipid Extraction:
-
To a 40 µL sample (e.g., plasma), add 260 µL of ice-cold methanol.
-
Add 40 µL of a 0.01 mg/mL solution of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ in a methanol:dichloromethane mixture.[4]
-
Vortex the mixture for 20 seconds.
-
Add 1,000 µL of ice-cold methyl-tert butyl ether (MTBE) and agitate for 30 minutes at 4°C.[4]
-
Incorporate 250 µL of water, vortex for 1 minute, and centrifuge at 14,000 x g for 10 minutes.[4]
-
Collect the upper organic phase and dry it under a stream of nitrogen.[4]
-
Reconstitute the dried lipid extract in an appropriate volume of the mobile phase for LC-MS analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
Column: A C30 reverse-phase column (e.g., 2.1 x 150 mm, 2.6 µm) is suitable for separating triacylglycerol species.[4]
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in 60:40 acetonitrile:water.[4]
-
Mobile Phase B: 10 mM ammonium acetate and 0.1% formic acid in 90:10 isopropanol:acetonitrile.[4]
-
Gradient Elution: A typical gradient would involve a gradual increase in the percentage of Mobile Phase B to elute the hydrophobic triacylglycerols.[4]
-
Flow Rate: A flow rate of 0.2 mL/min is commonly used.[4]
-
Column Temperature: Maintain the column at 30°C.[4]
-
Injection Volume: 5 µL.[4]
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ion mode electrospray ionization (ESI) is typically used for the detection of triacylglycerols as ammonium adducts.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for quantifying specific lipid species.[5] The MRM transition for the internal standard is established by monitoring the fragmentation of the precursor ion to a specific product ion.
-
Quantification: The concentration of the target analyte (1,2-Dioleoyl-3-Lauroyl-rac-glycerol) is determined by comparing the peak area of its MRM transition to the peak area of the MRM transition for the known concentration of the ¹³C-labeled internal standard.[4][5]
-
Metabolic Context
1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a triacylglycerol (TAG), which are the primary form of energy storage in eukaryotes. The synthesis and breakdown of TAGs are central processes in lipid metabolism.
Triacylglycerol Biosynthesis (Kennedy Pathway)
The primary pathway for the de novo synthesis of triacylglycerols is the Kennedy pathway.[6][7] This process begins with glycerol-3-phosphate, which undergoes two acylation steps to form phosphatidic acid. The phosphate (B84403) group is then removed to yield diacylglycerol, which is subsequently acylated to form triacylglycerol.[7]
Triacylglycerol Degradation (Lipolysis)
Lipolysis is the metabolic process through which triacylglycerols are hydrolyzed into glycerol (B35011) and free fatty acids.[8] This process is primarily regulated by hormones and occurs in adipose tissue to mobilize stored energy.[8][9] The breakdown of triacylglycerols is a stepwise process involving several key enzymes.[8][9]
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 - Labchem Catalog [labchem.com.my]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipolysis - Wikipedia [en.wikipedia.org]
- 9. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Metabolic Secrets: An In-depth Technical Guide to the Applications of 13C-Labeled Triglycerides in Research
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope tracers has revolutionized our understanding of metabolic pathways in vivo. Among these, 13C-labeled triglycerides have emerged as a powerful and safe tool for quantitatively assessing lipid metabolism. Their ability to trace the intricate journey of dietary and endogenous fats through various physiological and pathophysiological states makes them invaluable in metabolic research, clinical diagnostics, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core applications of 13C-labeled triglycerides, complete with detailed experimental protocols, comparative quantitative data, and visual representations of the underlying metabolic pathways.
Core Applications in Research and Clinical Practice
13C-labeled triglycerides are instrumental in a variety of research areas, offering a non-radioactive method to probe the dynamic nature of lipid metabolism.[1] Key applications include:
-
Metabolic Research:
-
Quantifying Fatty Acid Oxidation: By tracking the appearance of 13CO2 in expired breath after the administration of a 13C-labeled triglyceride, researchers can precisely measure the rate of fatty acid oxidation. This is crucial for understanding energy expenditure and substrate utilization in conditions like obesity, diabetes, and metabolic syndrome.
-
Assessing Lipolysis: The breakdown of triglycerides into fatty acids and glycerol (B35011), a process known as lipolysis, can be monitored by tracing the fate of the 13C-labeled glycerol backbone or fatty acid constituents in the bloodstream.
-
Investigating Fatty Acid Trafficking and Storage: These tracers allow for the detailed examination of how different fatty acids are taken up by various tissues, such as muscle and liver, and subsequently stored as intramuscular or hepatic triglycerides.[2] This is particularly relevant in studying insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD).
-
-
Clinical Diagnostics:
-
Diagnosing Fat Malabsorption: The 13C-mixed triglyceride breath test is a well-established, non-invasive method for diagnosing fat malabsorption resulting from conditions like pancreatic insufficiency. The rate and extent of 13CO2 exhalation directly correlate with the efficiency of fat digestion and absorption.
-
Evaluating Pancreatic Exocrine Function: This breath test serves as a reliable tool to assess the efficacy of pancreatic enzyme replacement therapy in patients with conditions such as cystic fibrosis and chronic pancreatitis.
-
-
Drug Development:
-
Elucidating Mechanisms of Action: 13C-labeled triglycerides can be used to evaluate the effect of new therapeutic agents on lipid metabolism. For instance, they can help determine if a drug enhances fatty acid oxidation, inhibits lipolysis, or alters the storage of fats in different tissues.
-
Pharmacodynamic Biomarkers: The metabolic endpoints measured using these tracers can serve as sensitive pharmacodynamic biomarkers to assess the in vivo efficacy of drug candidates targeting metabolic diseases.
-
Quantitative Data from 13C-Labeled Triglyceride Studies
The following tables summarize key quantitative data from various studies utilizing 13C-labeled triglycerides, providing a comparative overview of metabolic parameters under different conditions.
Table 1: Fatty Acid Oxidation Rates Measured by 13C-Triglyceride Breath Tests
| Study Population | Tracer Administered | Duration of Study | Mean Cumulative % 13C Dose Recovered in Breath | Reference |
| Healthy Volunteers | 100 mg [13C]trioctanoate (oral) | 7.5 hours | 34.7% | [3] |
| Healthy Volunteers | 100 mg [13C]trioleate (oral) | 7.5 hours | 25.3% | [3] |
| Healthy Volunteers | 100 mg [13C]trioctanoate (parenteral) | 7.5 hours | 31.0% | [3] |
| Healthy Volunteers | 100 mg [13C]trioleate (parenteral) | 7.5 hours | 24.9% | [3] |
| Postmenopausal Women | U-13C18:0 (Stearic Acid) in meal | 48 hours | Lower cumulative oxidation than Oleic Acid (-34%) | [4][5] |
| Postmenopausal Women | U-13C18:1 (Oleic Acid) in meal | 48 hours | Higher cumulative oxidation than Stearic Acid | [4][5] |
Table 2: Kinetic Parameters of 13C-Labeled Fatty Acids in Plasma
| Study Population | Tracer Administered | Key Kinetic Parameter | Value | Reference |
| Postmenopausal Women | U-13C18:0 (Stearic Acid) in meal | Plasma Area Under the Curve (AUC) | Higher than Oleic Acid (+66%) | [4][5] |
| Postmenopausal Women | U-13C18:1 (Oleic Acid) in meal | Plasma Area Under the Curve (AUC) | Lower than Stearic Acid | [4][5] |
| Postmenopausal Women | U-13C18:0 (Stearic Acid) in meal | Plasma Clearance Rate | Lower than Oleic Acid (-46%) | [4][5] |
| Postmenopausal Women | U-13C18:1 (Oleic Acid) in meal | Plasma Clearance Rate | Higher than Stearic Acid | [4][5] |
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in metabolic research. The following are detailed methodologies for key experiments involving 13C-labeled triglycerides.
Protocol 1: 13C-Mixed Triglyceride Breath Test for Fat Malabsorption
Objective: To non-invasively assess pancreatic lipase (B570770) activity and fat absorption.
Materials:
-
13C-Mixed Triglyceride (e.g., 1,3-distearyl, 2-[carboxyl-13C]octanoyl glycerol)
-
Standardized test meal (e.g., bread, butter, and a palatable vehicle for the tracer)
-
Breath collection bags or tubes
-
Isotope Ratio Mass Spectrometer (IRMS) for 13CO2 analysis
Procedure:
-
Patient Preparation: The patient should fast for at least 6-8 hours overnight.
-
Baseline Breath Sample: Collect a baseline breath sample before administering the test meal to determine the natural abundance of 13CO2.
-
Test Meal Administration: The 13C-labeled mixed triglyceride is incorporated into a standardized meal. The patient consumes the entire meal within a specified timeframe (e.g., 10-15 minutes).
-
Post-Meal Breath Sampling: Collect breath samples at regular intervals (e.g., every 30 minutes) for a period of 4 to 6 hours.
-
Sample Analysis: The 13CO2/12CO2 ratio in the collected breath samples is measured using IRMS.
-
Data Calculation: The cumulative percentage of the administered 13C dose recovered (%CD) in the breath over the collection period is calculated. Lower %CD values are indicative of fat malabsorption.
Protocol 2: Intravenous Infusion of 13C-Labeled Fatty Acid for Metabolic Fate Studies
Objective: To trace the systemic and tissue-specific metabolism of a specific fatty acid.
Materials:
-
13C-labeled fatty acid (e.g., [U-13C]palmitate or [1-13C]oleate) complexed to human albumin.
-
Infusion pump.
-
Intravenous catheters.
-
Blood collection tubes (containing anticoagulant).
-
Breath collection apparatus.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis of labeled metabolites in plasma and tissues.
-
IRMS for breath 13CO2 analysis.
Procedure:
-
Subject Preparation: Subjects typically fast overnight. Two intravenous catheters are inserted, one for tracer infusion and one for blood sampling.
-
Baseline Sampling: Collect baseline blood and breath samples.
-
Tracer Infusion: A primed-continuous infusion of the 13C-labeled fatty acid is administered. A priming bolus is given to rapidly achieve isotopic steady-state, followed by a constant infusion for a defined period (e.g., 2-4 hours).
-
Serial Sampling: Collect blood and breath samples at regular intervals throughout the infusion period.
-
Tissue Biopsy (optional, for preclinical studies): At the end of the infusion, tissue biopsies (e.g., muscle, liver) can be obtained to measure the incorporation of the 13C-label into tissue lipid pools.
-
Sample Processing and Analysis:
-
Plasma: Plasma is separated, and lipids are extracted. The enrichment of the 13C-label in plasma free fatty acids, triglycerides, and other lipid fractions is determined by GC-MS or LC-MS.
-
Breath: The rate of fatty acid oxidation is determined by measuring 13CO2 enrichment using IRMS.
-
Tissues: Lipids are extracted from tissue samples, and the incorporation of the 13C-label into intramuscular or hepatic triglycerides is quantified.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex metabolic pathways and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key processes.
Caption: Hormonal regulation of triglyceride lipolysis in an adipocyte.
Caption: The pathway of fatty acid beta-oxidation in the mitochondrion.
Caption: Gluconeogenesis pathway from glycerol in the liver.
Caption: General experimental workflow for in vivo 13C-triglyceride tracer studies.
Conclusion
13C-labeled triglycerides are a cornerstone of modern metabolic research, providing a safe and effective means to dissect the complexities of lipid metabolism in vivo.[6] From quantifying fatty acid oxidation and lipolysis to diagnosing clinical conditions and aiding in the development of new drugs, their applications are vast and continue to expand. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and clinicians to design and interpret studies using these powerful tracers. As analytical technologies continue to advance, the insights gained from 13C-labeled triglyceride studies will undoubtedly play an even more critical role in advancing our understanding of metabolic health and disease.
References
- 1. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Natural Abundance and Analysis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol
This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance, analysis, and biosynthesis of the specific triacylglycerol, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol. This document is intended to serve as a valuable resource for professionals in the fields of lipidomics, biochemistry, and drug development.
Natural Abundance of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol
1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a mixed triacylglycerol containing two oleic acid moieties and one lauric acid moiety attached to a glycerol (B35011) backbone. Its natural occurrence has been identified in a variety of biological sources, spanning the plant and animal kingdoms.
Identified Sources:
While the presence of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol has been confirmed in several natural sources, specific quantitative data on its abundance remains limited in publicly available literature. The following sources have been identified:
-
Plant-Based Oils: This triacylglycerol is found in certain vegetable oils, with a notable mention in date seed oil[1].
-
Insect Lipids: It has been identified in the fat body of male B. lapidarius bumblebees[1].
-
Mammalian Milk: The presence of this molecule has been reported in human milk, infant formula, and the milk of other mammals[2].
Data Presentation: Natural Abundance
Due to the scarcity of specific quantitative data in the reviewed literature, the following table summarizes the known sources of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol. Further targeted quantitative studies are required to populate this table with precise concentration values.
| Biological Source | Tissue/Fluid | Reported Concentration | Reference |
| Date Palm (Phoenix dactylifera) | Seed Oil | Presence confirmed, quantification not specified | [1] |
| Bumblebee (Bombus lapidarius) | Male Fat Body | Presence confirmed, quantification not specified | [1] |
| Human (Homo sapiens) | Milk | Presence confirmed, quantification not specified | [2] |
| Various Mammals | Milk | Presence confirmed, quantification not specified | [2] |
| Infant Formula | Presence confirmed, quantification not specified | [2] | |
| Various Plants | Vegetable Oils | Presence confirmed, quantification not specified | [2] |
Biosynthesis of Triacylglycerols
Triacylglycerols (TAGs) are primarily synthesized in the endoplasmic reticulum through a series of enzymatic reactions. The main pathway for TAG synthesis is the glycerol-3-phosphate pathway. This process is crucial for energy storage in eukaryotic cells[3].
Key Steps in Triacylglycerol Biosynthesis:
-
Acylation of Glycerol-3-Phosphate: The pathway begins with the acylation of glycerol-3-phosphate (G-3-P) at the sn-1 position by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid (LPA)[3].
-
Formation of Phosphatidic Acid: A second acylation occurs at the sn-2 position of LPA, catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), to produce phosphatidic acid (PA)[3].
-
Dephosphorylation to Diacylglycerol: Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield diacylglycerol (DAG)[3].
-
Final Acylation to Triacylglycerol: The final step involves the acylation of DAG at the sn-3 position by diacylglycerol acyltransferase (DGAT) to form triacylglycerol (TAG)[3].
Caption: Generalized pathway for triacylglycerol biosynthesis.
Experimental Protocols for Triacylglycerol Analysis
The accurate quantification of specific triacylglycerols like 1,2-Dioleoyl-3-Lauroyl-rac-glycerol from complex biological matrices requires a multi-step analytical approach. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for this purpose[4].
a. Sample Preparation and Lipid Extraction
Proper sample preparation is critical to prevent the degradation of lipids and ensure accurate quantification[5].
-
Tissue Collection and Storage: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -70°C to minimize enzymatic degradation[5].
-
Homogenization: Frozen tissues can be pulverized in a mortar with liquid nitrogen. Softer tissues can be homogenized using devices like an Ultraturax blender in a cold solvent mixture[5].
-
Lipid Extraction: A common method for lipid extraction is the Folch method, which uses a chloroform:methanol (2:1, v/v) solvent system[6]. An antioxidant such as butylated hydroxytoluene (BHT) can be added to the extraction solvent to prevent oxidation of unsaturated fatty acids[5].
-
Phase Separation: After homogenization and extraction, water or a salt solution is added to the solvent mixture to induce phase separation. The lower organic phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The collected organic phase is dried under a stream of nitrogen and the lipid extract is reconstituted in a suitable solvent for chromatographic analysis.
b. Chromatographic Separation and Mass Spectrometric Detection
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used to separate triacylglycerol species based on their hydrophobicity[4][7]. A C18 column is often employed for this purpose.
-
Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for triacylglycerols[4].
-
Tandem Mass Spectrometry (MS/MS): For structural elucidation and confirmation of the fatty acid composition of a specific triacylglycerol, tandem mass spectrometry (MS/MS) is utilized. This involves fragmentation of the parent ion to produce characteristic daughter ions[4].
-
Quantification: Quantification is typically achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.
Caption: A typical workflow for the analysis of triacylglycerols.
Conclusion
1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a naturally occurring triacylglycerol found in diverse biological sources. While its presence has been qualitatively confirmed, there is a clear need for further research to quantify its abundance in various tissues and organisms. The analytical methodologies for the detailed characterization and quantification of such lipids are well-established, primarily relying on sophisticated chromatographic and mass spectrometric techniques. A deeper understanding of the distribution and abundance of specific triacylglycerols like 1,2-Dioleoyl-3-Lauroyl-rac-glycerol can provide valuable insights into lipid metabolism and its role in health and disease, potentially informing future drug development efforts.
References
- 1. 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. aquaculture.ugent.be [aquaculture.ugent.be]
- 6. newfoodmagazine.com [newfoodmagazine.com]
- 7. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of lipidomics and metabolic research, accurate quantification of individual lipid species is crucial for understanding disease mechanisms and for the development of novel therapeutics. Triacylglycerols (TGs) are a major class of lipids that serve as energy storage molecules and have been implicated in various metabolic disorders. The precise measurement of specific TG molecules, such as 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, can provide valuable insights into lipid metabolism.
The stable isotope-labeled internal standard, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ (TG(18:1/18:1/12:0)-¹³C₃), is designed for the accurate quantification of its unlabeled counterpart, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, by mass spectrometry (MS).[1][2] This internal standard contains three ¹³C atoms on the glycerol (B35011) backbone, providing a distinct mass shift from the endogenous analyte while maintaining nearly identical chemical and physical properties. This ensures similar extraction efficiency and ionization response, which is essential for the stable isotope dilution method, a gold standard for quantitative analysis.[1]
This document provides detailed application notes and a comprehensive protocol for the use of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of triacylglycerols in biological matrices.
Principle of the Method
The quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol is based on the principle of stable isotope dilution mass spectrometry. A known amount of the ¹³C₃-labeled internal standard is added to the sample at the beginning of the sample preparation process. This standard co-elutes with the endogenous (unlabeled) analyte during chromatographic separation. By monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard using tandem mass spectrometry, the concentration of the endogenous analyte can be accurately determined by calculating the ratio of their peak areas.
Application
This method is applicable for the quantitative analysis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in various biological samples, including but not limited to:
-
Plasma and Serum
-
Cell Lysates and Tissues
-
Natural product extracts, such as plant oils.[1]
Experimental Workflow
The overall experimental workflow for the quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol using its ¹³C₃-labeled internal standard is depicted in the following diagram.
Caption: Figure 1: Experimental Workflow for Triglyceride Quantification.
Detailed Experimental Protocol
Materials and Reagents
-
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ internal standard solution (e.g., in methyl acetate (B1210297) or chloroform)[1]
-
Unlabeled 1,2-Dioleoyl-3-Lauroyl-rac-glycerol analytical standard
-
HPLC-grade solvents: Methanol, Chloroform, Isopropanol, Acetonitrile, Water
-
Formic acid and Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Biological matrix (e.g., human plasma)
-
Phosphate-buffered saline (PBS)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Pipettes and appropriate consumables
Sample Preparation (Lipid Extraction from Plasma)
-
Thawing and Aliquoting: Thaw frozen plasma samples on ice. Vortex gently and aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ internal standard solution (at a concentration of 10 µg/mL in methanol) to each plasma sample.
-
Protein Precipitation and Lipid Extraction:
-
Add 500 µL of a cold extraction solvent mixture of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Phase Separation:
-
Carefully collect the lower organic phase containing the lipids into a new clean tube.
-
To the remaining aqueous phase and protein pellet, add another 250 µL of chloroform. Vortex and centrifuge as before.
-
Combine the second organic extract with the first one.
-
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the injection solvent (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v). Vortex thoroughly to ensure complete dissolution.
-
Sample Clarification: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris. Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography Conditions (Representative)
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile:Isopropanol (90:10, v/v) with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Gradient | 30% B to 100% B over 10 min, hold at 100% B for 5 min, return to 30% B and equilibrate for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Representative)
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument used. The transitions are for the ammonium adducts ([M+NH₄]⁺).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | 820.7 | 541.5 (Loss of Lauroyloxy) | 35 |
| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ (IS) | 823.7 | 541.5 (Loss of Lauroyloxy) | 35 |
Note: The product ion corresponds to the diacylglycerol fragment resulting from the neutral loss of the lauric acid moiety. Other transitions, such as the loss of an oleic acid moiety, can also be monitored for confirmation.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the unlabeled analyte into a surrogate matrix (e.g., stripped plasma) containing a fixed concentration of the internal standard. Process these standards in the same way as the unknown samples. Plot the peak area ratio (analyte/IS) against the concentration of the analyte to generate a calibration curve.
-
Quantification: Determine the concentration of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary (Hypothetical)
The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Recovery) |
| Low | 5 | < 10% | < 15% | 90 - 110% |
| Mid | 100 | < 8% | < 12% | 95 - 105% |
| High | 800 | < 5% | < 10% | 98 - 102% |
Table 3: Recovery
| Analyte | Extraction Recovery (%) |
| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | > 85% |
Signaling Pathway and Logical Relationships
The quantification of specific triacylglycerols like 1,2-Dioleoyl-3-Lauroyl-rac-glycerol is often relevant in the context of broader lipid metabolism pathways. The diagram below illustrates the general synthesis and breakdown of triacylglycerols.
Caption: Figure 2: Simplified Triglyceride Metabolism Pathway.
Conclusion
The use of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an internal standard provides a robust and accurate method for the quantification of its endogenous counterpart in biological samples. The detailed protocol and performance characteristics presented here offer a solid foundation for researchers to implement this analytical approach in their studies of lipid metabolism and related diseases. The high specificity and sensitivity of LC-MS/MS, combined with the precision afforded by stable isotope dilution, make this a powerful tool in the field of lipidomics.
References
Application Note: Quantitative Analysis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol using GC-MS with a Stable Isotope Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triglycerides (TGs) are a major class of lipids that play crucial roles in energy storage and metabolism. Accurate quantification of specific TG molecular species is essential for understanding their function in various biological processes and for the development of therapeutics targeting lipid metabolism. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids derived from triglycerides. Due to the low volatility of intact triglycerides, a derivatization step is necessary to convert the fatty acid constituents into more volatile fatty acid methyl esters (FAMEs).[1]
This application note provides a detailed protocol for the quantitative analysis of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in a sample matrix using 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation, derivatization efficiency, and instrument response.
Principle
The method involves the extraction of lipids from the sample, followed by the addition of a known amount of this compound. The triglycerides are then transesterified to their corresponding FAMEs. The resulting FAMEs—methyl oleate (B1233923) derived from oleic acid and methyl laurate from lauric acid—are then separated and quantified by GC-MS. The concentration of the analyte is determined by comparing the peak area of its corresponding FAMEs to the peak areas of the 13C-labeled FAMEs derived from the internal standard.
Experimental Protocols
Materials and Reagents
-
1,2-Dioleoyl-3-Lauroyl-rac-glycerol (Analyte)
-
This compound (Internal Standard)
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Methanolic HCl (3 M) or Boron trifluoride-methanol solution (14%)[2]
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Glass vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Sample Preparation and Lipid Extraction
-
Sample Homogenization: Homogenize the biological sample (e.g., tissue, plasma) using an appropriate method.
-
Internal Standard Spiking: To 100 µL of the homogenized sample, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in chloroform).
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.4 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a clean glass vial.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs)
This protocol describes an acid-catalyzed transesterification.
-
To the dried lipid extract, add 1 mL of 3 M methanolic HCl.[3]
-
Seal the vial tightly and heat at 80°C for 1 hour in a heating block or water bath.[3]
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of water.
-
Vortex for 1 minute and then centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC-MS autosampler vial for analysis.
GC-MS Analysis
The following are recommended starting conditions and may require optimization for your specific instrument.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar capillary column |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 100°C, hold for 2 min, ramp to 240°C at 4°C/min, and hold for 10 min.[4] |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The following ions should be monitored for the FAMEs of interest:
| Compound | Unlabeled (m/z) | 13C-labeled (m/z) |
| Methyl Laurate | 214 (M+), 87, 74 | 215 (M+1), 88, 75 |
| Methyl Oleate | 296 (M+), 264, 222, 55 | 297 (M+1), 265, 223, 56 |
Data Presentation
The quantitative data should be summarized in a table for clear comparison. The concentration of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in the sample is calculated using the following formula:
Concentration (Analyte) = (Area (Analyte FAME) / Area (IS FAME)) * (Concentration (IS) / Response Factor)
A response factor (RF) can be determined by analyzing a standard mixture of the analyte and internal standard. For simplicity, an RF of 1 is often assumed if the analyte and internal standard are chemically identical.
Table 1: Illustrative Quantitative Results for 1,2-Dioleoyl-3-Lauroyl-rac-glycerol Analysis
| Sample ID | Peak Area (Methyl Laurate) | Peak Area (13C-Methyl Laurate) | Peak Area (Methyl Oleate) | Peak Area (13C-Methyl Oleate) | Calculated Concentration (µg/mL) |
| Control 1 | 150,000 | 200,000 | 300,000 | 400,000 | 7.5 |
| Control 2 | 165,000 | 205,000 | 320,000 | 410,000 | 8.0 |
| Treated 1 | 250,000 | 202,000 | 500,000 | 405,000 | 12.4 |
| Treated 2 | 265,000 | 208,000 | 520,000 | 415,000 | 12.8 |
Note: This data is for illustrative purposes only and will vary depending on the sample and experimental conditions.
Mandatory Visualizations
Experimental Workflow Diagram```dot
Caption: Simplified triglyceride metabolism pathway.
References
Application Note and Protocol: Lipid Extraction for Samples Containing 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the extraction of lipids, specifically triglycerides, from biological samples. The method is optimized for samples containing the stable isotope-labeled internal standard, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3, making it ideal for quantitative analysis using mass spectrometry (MS). The protocol described here is a modification of the widely used Folch and Bligh-Dyer methods, which are established for their efficiency in extracting a broad range of lipids.[1][2][3][4][5][6][7] The inclusion of a 13C-labeled triglyceride allows for accurate quantification by correcting for sample loss during extraction and downstream analysis.
The procedure involves homogenization of the sample in a chloroform/methanol mixture to ensure complete disruption of cellular structures and solubilization of lipids.[5][6] Subsequent phase separation is induced by the addition of a salt solution, resulting in a biphasic system. The lower organic phase, containing the lipids, is then carefully collected for further processing.[1][6] This protocol is suitable for various sample types, including plasma, cell pellets, and tissue homogenates.
Materials and Reagents
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
Sodium Chloride (NaCl) solution (0.9% w/v in ultrapure water)
-
This compound (as an internal standard)
-
Glass centrifuge tubes with PTFE-lined screw caps
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Centrifuge capable of reaching at least 2000 x g
-
Nitrogen gas evaporator
-
Vortex mixer
-
Pasteur pipettes (glass)
-
Sample vials for final extract
Experimental Protocol
This protocol is based on the principles of the Folch and Bligh-Dyer lipid extraction methods.[1][2][3][4][5][6][7]
1. Sample Preparation and Homogenization
-
For Plasma/Serum: Use 100 µL of plasma or serum.
-
For Cell Pellets: Use a cell pellet containing approximately 1 x 10^7 cells.
-
For Tissue Samples: Weigh out approximately 50 mg of tissue.[1]
1.1. Transfer the sample to a glass centrifuge tube.
1.2. Add a known amount of the internal standard, this compound, to each sample. The amount should be determined based on the expected concentration of the endogenous analyte.
1.3. Add 3 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[1][4][5]
1.4. Homogenize the sample thoroughly.
- For liquid samples, vortex vigorously for 1 minute.
- For cell pellets, resuspend the pellet and vortex. Sonication can also be used.
- For tissue samples, homogenize using a suitable homogenizer until no visible tissue particles remain.[1]
2. Phase Separation
2.1. To the homogenate, add 1 mL of 0.9% NaCl solution.[1]
2.2. Cap the tubes and vortex for 30 seconds to ensure thorough mixing.
2.3. Centrifuge the tubes at 2000 x g for 10 minutes at room temperature to facilitate phase separation.[8] This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids. A protein disk may be visible at the interface.[3]
3. Lipid Collection
3.1. Carefully aspirate and discard the upper aqueous phase using a Pasteur pipette, taking care not to disturb the interface.
3.2. Using a clean Pasteur pipette, carefully transfer the lower organic (chloroform) phase to a new clean glass tube. It is recommended to leave a small amount of the organic phase behind to avoid collecting any of the interface.
4. Drying and Reconstitution
4.1. Evaporate the collected organic phase to dryness under a gentle stream of nitrogen gas.
4.2. Reconstitute the dried lipid extract in a suitable solvent for your downstream analysis (e.g., isopropanol, methanol/chloroform). The volume should be chosen to achieve the desired concentration for analysis.
Data Presentation
| Parameter | Value |
| Sample Volume (Plasma) | 100 µL |
| Sample Amount (Cells) | ~1 x 10^7 cells |
| Sample Weight (Tissue) | ~50 mg |
| Chloroform:Methanol Ratio | 2:1 (v/v) |
| Solvent Volume | 3 mL |
| Salt Solution | 0.9% NaCl |
| Salt Solution Volume | 1 mL |
| Centrifugation Speed | 2000 x g |
| Centrifugation Time | 10 minutes |
| Centrifugation Temperature | Room Temperature |
Experimental Workflow Diagram
Caption: Workflow for the extraction of lipids for mass spectrometry analysis.
Troubleshooting and Special Considerations
-
Poor Phase Separation: If the phases do not separate cleanly, centrifugation time or speed can be increased. Ensure the solvent ratios are accurate.
-
Contamination: Use high-purity solvents and glass tubes to avoid contamination from plastics or other sources.
-
Lipid Oxidation: To minimize oxidation, work quickly and at low temperatures where possible. The addition of an antioxidant like BHT to the extraction solvent can be considered.
-
Sample Type: The protocol may need minor adjustments for different sample types. For example, very fatty tissues may require a larger volume of solvent.
-
Internal Standard: The choice and amount of internal standard should be optimized for the specific application to ensure it falls within the linear range of the analytical method. This compound is intended for use as an internal standard for the quantification of 1,2-dioleoyl-3-lauroyl-rac-glycerol.[9]
References
- 1. mmpc.org [mmpc.org]
- 2. biochem.wustl.edu [biochem.wustl.edu]
- 3. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 4. repository.seafdec.org [repository.seafdec.org]
- 5. Lipid extraction by folch method | PPTX [slideshare.net]
- 6. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Revolutionizing Lipid Analysis: A Detailed Guide to Sample Preparation Using 13C Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for sample preparation in lipid analysis utilizing ¹³C internal standards. The accurate quantification of lipids is paramount in understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. The use of stable isotope-labeled internal standards, particularly ¹³C-labeled lipids, is a critical strategy for mitigating analytical variability and ensuring high-quality, reproducible data.
Introduction
Lipidomics, the large-scale study of lipids in biological systems, presents unique analytical challenges due to the vast chemical diversity and wide dynamic range of lipid species. Sample preparation is a critical step in the lipidomics workflow, as it can significantly impact the accuracy and precision of quantification. The inclusion of internal standards is essential to control for variations that can occur during sample extraction, processing, and analysis by mass spectrometry (MS).
¹³C-labeled internal standards are the gold standard for quantitative lipidomics.[1] Because they are chemically identical to their endogenous counterparts, they co-elute chromatographically and exhibit similar ionization efficiencies in the mass spectrometer.[2] This allows for the correction of matrix effects and sample loss, leading to more accurate and reliable quantification.[3][4] Biologically generated ¹³C-labeled internal standards, produced by growing organisms on ¹³C-enriched media, offer a cost-effective way to obtain a wide range of isotopically labeled lipids for comprehensive lipidome coverage.[5][6]
This guide details three widely used lipid extraction methods—Folch, Bligh-Dyer, and Methyl-tert-butyl ether (MTBE)—and provides step-by-step protocols for their implementation with ¹³C internal standards.
Data Presentation: A Comparative Analysis of Extraction Methods
The choice of extraction method can significantly influence the recovery and quantification of different lipid classes. The following table summarizes representative quantitative data on the performance of the Folch, Bligh-Dyer, and MTBE methods when used with internal standards. The data is compiled from various studies and is intended to provide a general comparison. Actual results may vary depending on the sample matrix and specific experimental conditions.
| Lipid Class | Extraction Method | Average Recovery (%) | Precision (CV%) | Reference |
| Phosphatidylcholines (PC) | Folch | 95 ± 5 | < 15 | [7][8] |
| Bligh-Dyer | 93 ± 6 | < 15 | [7][8] | |
| MTBE | 88 ± 8 | < 20 | [7][8] | |
| Phosphatidylethanolamines (PE) | Folch | 92 ± 7 | < 15 | [7] |
| Bligh-Dyer | 90 ± 8 | < 15 | [7] | |
| MTBE | 85 ± 10 | < 20 | [7] | |
| Triacylglycerols (TG) | Folch | 98 ± 4 | < 10 | [7] |
| Bligh-Dyer | 96 ± 5 | < 10 | [7] | |
| MTBE | 95 ± 6 | < 15 | [7] | |
| Cholesteryl Esters (CE) | Folch | 97 ± 5 | < 10 | [7] |
| Bligh-Dyer | 94 ± 7 | < 15 | [7] | |
| MTBE | 92 ± 8 | < 15 | [7] | |
| Sphingomyelins (SM) | Folch | 90 ± 8 | < 20 | [7] |
| Bligh-Dyer | 88 ± 9 | < 20 | [7] | |
| MTBE | 80 ± 12 | < 25 | [7] | |
| Lysophosphatidylcholines (LPC) | Folch | 85 ± 10 | < 20 | [9] |
| Bligh-Dyer | 82 ± 12 | < 20 | [9] | |
| MTBE | 75 ± 15 | < 25 | [9] |
Experimental Protocols
The following are detailed protocols for the Folch, Bligh-Dyer, and MTBE lipid extraction methods, incorporating the use of ¹³C internal standards.
Protocol 1: Modified Folch Extraction
This method is a robust and widely used procedure for the extraction of a broad range of lipids.[10][11]
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
¹³C-labeled internal standard mixture
-
Chloroform (B151607) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
0.9% NaCl solution (or 0.88% KCl solution)
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add a known amount of the biological sample (e.g., 50 µL of plasma or 10 mg of tissue homogenate).
-
Internal Standard Spiking: Add a precise volume of the ¹³C-labeled internal standard mixture to the sample. The amount should be optimized to be within the linear dynamic range of the assay.
-
Solvent Addition: Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample (e.g., 1 mL for a 50 µL sample).
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and disruption of protein-lipid complexes.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent mixture). Vortex for 30 seconds.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to facilitate phase separation. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface, and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for the subsequent analytical method (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).
Protocol 2: Bligh-Dyer Extraction
This method is a modification of the Folch method that uses a smaller volume of solvent, making it suitable for smaller sample sizes.[12][13]
Materials:
-
Biological sample
-
¹³C-labeled internal standard mixture
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a glass centrifuge tube, add a known amount of the biological sample (e.g., 100 µL of plasma or cell suspension).
-
Internal Standard Spiking: Add a precise volume of the ¹³C-labeled internal standard mixture.
-
Monophasic Mixture Formation: Add 3.75 volumes of a 1:2 (v/v) chloroform:methanol mixture to the sample (e.g., 375 µL for a 100 µL sample). Vortex for 1 minute to create a single-phase solution.
-
Phase Separation Induction: Add 1.25 volumes of chloroform (e.g., 125 µL). Vortex for 30 seconds. Then, add 1.25 volumes of deionized water (e.g., 125 µL). Vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Collect the lower organic phase.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for analysis.
Protocol 3: Methyl-tert-butyl ether (MTBE) Extraction
This method offers a safer alternative to chloroform-based extractions and is amenable to high-throughput applications.[1][8][9]
Materials:
-
Biological sample
-
¹³C-labeled internal standard mixture
-
Methyl-tert-butyl ether (MTBE, HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (refrigerated)
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a microcentrifuge tube, add a known amount of the biological sample (e.g., 20 µL of plasma).
-
Internal Standard Spiking: Add a precise volume of the ¹³C-labeled internal standard mixture.
-
Solvent Addition: Add 1.5 mL of methanol and vortex briefly. Then, add 5 mL of MTBE.
-
Incubation: Incubate the mixture for 1 hour at room temperature on a shaker.
-
Phase Separation: Add 1.25 mL of deionized water to induce phase separation. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C. The upper phase contains the lipids.
-
Lipid Collection: Carefully transfer the upper organic phase to a new tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for analysis.
Visualizations
The following diagrams illustrate the experimental workflow for lipid analysis using ¹³C internal standards and the logical relationship of internal standard correction.
References
- 1. [PDF] Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | Semantic Scholar [semanticscholar.org]
- 2. vliz.be [vliz.be]
- 3. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol using a 13C-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals involved in lipidomics, metabolic studies, and pharmaceutical research.
Introduction
Triacylglycerols (TAGs) are a major class of lipids that play a central role in energy storage and metabolism. The specific composition of fatty acids and their positional distribution on the glycerol (B35011) backbone are critical for the biological function of TAGs. 1,2-Dioleoyl-3-Lauroyl-rac-glycerol is a mixed-acid triacylglycerol of interest in various research areas, including nutrition and metabolic disease. Accurate and precise quantification of such specific TAGs in complex biological matrices is essential for understanding their physiological and pathological roles.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol. The method utilizes a stable isotope-labeled internal standard, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3, to ensure high accuracy and reproducibility. The protocol covers sample preparation, optimized LC-MS/MS parameters, and data analysis, providing a comprehensive guide for researchers.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction method is employed to isolate lipids from biological matrices such as plasma or tissue homogenates.
Materials:
-
Plasma or tissue homogenate
-
Internal Standard (IS) solution: this compound in methanol/chloroform (1:1, v/v)
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of sample (plasma or tissue homogenate) in a 2 mL microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 750 µL of methyl-tert-butyl ether (MTBE) and 250 µL of methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Add 200 µL of water and vortex for another 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the upper organic phase (approximately 500 µL) and transfer it to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile (1:1, v/v) for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate |
| Gradient | 0-2 min: 30% B; 2-12 min: linear gradient to 95% B; 12-15 min: hold at 95% B; 15.1-18 min: return to 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
Instrumentation: Triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Parameters
The quantification is performed using Multiple Reaction Monitoring (MRM) by monitoring the neutral loss of the fatty acid moieties from the ammoniated precursor ions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Neutral Loss of Oleic Acid | Product Ion (m/z) - Neutral Loss of Lauric Acid | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | 864.8 | 582.5 | 664.6 | 50 | 40 | 30-40 |
| This compound (IS) | 867.8 | 585.5 | 667.6 | 50 | 40 | 30-40 |
Note: Collision energy should be optimized for the specific instrument used to achieve the best signal intensity.
Data Presentation
The quantitative data for the analyte and internal standard are summarized below.
| Analyte/Internal Standard | Molecular Formula | Precursor Ion [M+NH4]+ (m/z) | Product Ion 1 (m/z) | Neutral Loss 1 | Product Ion 2 (m/z) | Neutral Loss 2 |
| 1,2-Dioleoyl-3-Lauroyl-rac-glycerol | C53H98O6 | 864.8 | 582.5 | Oleic Acid (C18H34O2) | 664.6 | Lauric Acid (C12H24O2) |
| This compound (IS) | C50 13C3 H98O6 | 867.8 | 585.5 | Oleic Acid (C18H34O2) | 667.6 | Lauric Acid (C12H24O2) |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol.
Signaling Pathway/Logical Relationship Diagram
Caption: MRM fragmentation scheme for the analyte and its 13C3-labeled internal standard.
Unraveling Cellular Metabolism: Tracing the Path of 13C Labeled Glycerol
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic tracing studies using stable isotopes have become an indispensable tool for elucidating the intricate network of biochemical reactions that underpin cellular function. Among the various tracers employed, 13C labeled glycerol (B35011) offers a unique window into central carbon metabolism, particularly in pathways related to glycolysis, gluconeogenesis, and the synthesis of lipids and amino acids. By introducing glycerol with a heavier, non-radioactive isotope of carbon (13C) into a biological system, researchers can track the journey of these carbon atoms as they are incorporated into downstream metabolites. This powerful technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, provides quantitative insights into metabolic fluxes, pathway activities, and the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer and metabolic disorders.[1][2][3]
These application notes provide detailed protocols and data interpretation guidelines for conducting metabolic tracing studies with 13C labeled glycerol, catering to the needs of researchers, scientists, and professionals in drug development.
Key Applications
-
Cancer Metabolism: Investigating the altered metabolic pathways in cancer cells, such as the Warburg effect and the increased synthesis of lipids for rapid proliferation.[4][5][6]
-
Lipidomics: Elucidating the dynamics of lipid synthesis and turnover by tracing the incorporation of the 13C glycerol backbone into various lipid species.[7]
-
Metabolic Engineering: Quantifying metabolic fluxes in microorganisms to optimize the production of biofuels and other valuable chemicals from glycerol, a byproduct of biodiesel production.[8][9]
-
In Vivo Kinetics: Measuring whole-body glycerol kinetics and lipolysis in clinical research to understand metabolic diseases.[10][11]
Experimental Protocols
I. Cell Culture and Labeling
This protocol outlines the general procedure for labeling cultured mammalian cells with 13C glycerol.
Materials:
-
Mammalian cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
13C labeled glycerol (e.g., [U-13C3]glycerol, [1,3-13C]glycerol, or [2-13C]glycerol)
-
Phosphate (B84403) Buffered Saline (PBS), ice-cold
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest.[1]
-
Media Preparation: Prepare the labeling medium by supplementing the standard culture medium with the desired concentration of 13C labeled glycerol. The standard glucose concentration may need to be adjusted depending on the experimental goals.
-
Labeling: When cells reach the desired confluency, aspirate the standard medium, wash the cells once with pre-warmed PBS, and replace it with the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined period to allow for sufficient incorporation of the 13C label into intracellular metabolites. This time can range from minutes to hours depending on the metabolic pathway and the turnover rate of the metabolites of interest.
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold PBS to halt metabolic activity.
-
Add a small volume of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
The resulting cell pellet is now ready for metabolite extraction.
-
II. Metabolite Extraction
This protocol is for the extraction of polar metabolites from cell pellets for subsequent analysis.
Materials:
-
Cell pellet from the labeling experiment
-
Extraction solvent: 80% methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Centrifuge capable of reaching high speeds and maintaining 4°C
Procedure:
-
Solvent Addition: Add 1 mL of pre-chilled 80% methanol to the cell pellet.
-
Lysis: Vortex the tube vigorously for 1 minute to lyse the cells and release the metabolites.
-
Incubation: Incubate the samples at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen gas.[1]
-
Storage: The dried metabolite extract can be stored at -80°C until analysis.
III. Sample Analysis by GC-MS
This protocol describes the derivatization and analysis of metabolite extracts by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Dried metabolite extract
-
Derivatization Reagent 1: Methoxyamine hydrochloride in pyridine (B92270)
-
Derivatization Reagent 2: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system equipped with an appropriate column
Procedure:
-
Derivatization:
-
Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate as required.
-
Add MSTFA to the sample to silylate hydroxyl and amine groups, making the metabolites volatile for GC analysis. Incubate as required.[1]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The GC separates the individual metabolites based on their volatility and interaction with the column.
-
The MS fragments the eluted metabolites and detects the mass-to-charge ratio of the fragments.
-
The resulting mass spectra will show a distribution of mass isotopomers for each metabolite, reflecting the incorporation of 13C atoms.
-
Data Presentation
The quantitative data from metabolic tracing experiments are crucial for interpreting the results. The following tables provide examples of how to structure this data.
Table 1: Isotopic Enrichment of Key Metabolites after [U-13C3]Glycerol Labeling
| Metabolite | Mass Isotopomer | Relative Abundance (%) in Control Cells | Relative Abundance (%) in Treated Cells |
| Glycerol-3-Phosphate | m+0 | 10.5 | 8.2 |
| m+1 | 5.3 | 4.1 | |
| m+2 | 12.8 | 10.5 | |
| m+3 | 71.4 | 77.2 | |
| Dihydroxyacetone Phosphate | m+0 | 15.2 | 12.9 |
| m+1 | 7.6 | 6.5 | |
| m+2 | 18.3 | 15.6 | |
| m+3 | 58.9 | 65.0 | |
| Serine | m+0 | 85.1 | 78.4 |
| m+1 | 9.8 | 12.3 | |
| m+2 | 3.5 | 6.7 | |
| m+3 | 1.6 | 2.6 | |
| Lactate | m+0 | 90.3 | 85.7 |
| m+1 | 5.1 | 7.9 | |
| m+2 | 2.9 | 4.3 | |
| m+3 | 1.7 | 2.1 |
m+n represents the isotopologue with n 13C atoms.
Table 2: Metabolic Flux Ratios Calculated from Mass Isotopomer Distributions
| Flux Ratio | Description | Control Cells | Treated Cells |
| Glycolysis / Pentose (B10789219) Phosphate Pathway | The relative contribution of glycolysis versus the pentose phosphate pathway to glucose metabolism. | 2.5 | 3.1 |
| Anaplerosis / Cataplerosis | The balance between pathways that replenish and drain TCA cycle intermediates. | 1.2 | 0.9 |
| de Novo Lipogenesis | The rate of new fatty acid synthesis from glycerol-derived carbons. | 15.6 nmol/mg protein/hr | 22.4 nmol/mg protein/hr |
Visualization of Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental procedures.
Caption: Central metabolic pathways involving glycerol.
Caption: General experimental workflow for 13C glycerol tracing.
Data Analysis and Interpretation
The analysis of mass isotopomer distributions (MIDs) is the core of metabolic tracing studies. The raw data from the mass spectrometer needs to be corrected for the natural abundance of 13C.[1] Specialized software can then be used to calculate metabolic fluxes by fitting the corrected MIDs to a metabolic network model.
Key Steps in Data Analysis:
-
Correction for Natural Isotope Abundance: The naturally occurring 1.1% of 13C needs to be mathematically removed to determine the true enrichment from the labeled tracer.
-
Mass Isotopomer Distribution (MID) Analysis: The corrected MIDs provide the fractional abundance of each isotopologue for a given metabolite.
-
Metabolic Flux Analysis (MFA): Computational modeling is used to estimate the rates (fluxes) of metabolic reactions that best explain the observed MIDs. This requires a stoichiometric model of the relevant metabolic network.[2][8]
Conclusion
Metabolic tracing with 13C labeled glycerol is a robust and informative technique for dissecting cellular metabolism. The protocols and guidelines presented here provide a framework for designing and executing these experiments, as well as for interpreting the resulting data. By carefully planning the experimental design, from the choice of tracer to the analytical method, researchers can gain deep insights into the metabolic adaptations of cells in health and disease, paving the way for novel therapeutic strategies and biotechnological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Adipocytes reprogram cancer cell metabolism by diverting glucose towards glycerol-3-phosphate thereby promoting metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipidome-wide 13C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 13C metabolic flux analysis-guided metabolic engineering of Escherichia coli for improved acetol production from glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A mass spectrometric method for measuring glycerol levels and enrichments in plasma using 13C and 2H stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycerol metabolism in humans: validation of 2H- and 13C-labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipidomics Workflow using 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly growing field providing profound insights into cellular metabolism, signaling, and the pathogenesis of various diseases. Accurate quantification of lipid species is crucial for identifying biomarkers and understanding disease mechanisms. Stable isotope dilution mass spectrometry is the gold standard for accurate lipid quantification, utilizing isotopically labeled internal standards to correct for variations in sample preparation and analysis.
This document provides a detailed application note and protocol for a lipidomics workflow employing 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ as an internal standard for the quantification of triglycerides (TGs). This ¹³C-labeled triglyceride is an ideal internal standard for the quantification of 1,2-dioleoyl-3-lauroyl-rac-glycerol and other similar TG species by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][2][3][4]
Principle of the Method
The core of this workflow is the principle of stable isotope dilution. A known amount of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is added to the sample at the beginning of the workflow. This "heavy" internal standard behaves chemically and physically identically to its endogenous, "light" counterpart throughout the extraction, separation, and ionization processes. By measuring the ratio of the signal intensity of the endogenous analyte to the internal standard, accurate quantification can be achieved, as any sample loss or variation in instrument response will affect both compounds equally.
Experimental Workflow Overview
The lipidomics workflow detailed below encompasses sample preparation, lipid extraction, LC-MS/MS analysis, and data processing.
References
Troubleshooting & Optimization
Technical Support Center: Correcting for Isotopic Overlap in Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to isotopic overlap in mass spectrometry.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing an unexpected signal in the mass channel of my stable isotope-labeled internal standard (e.g., D3-labeled) that seems to originate from my unlabeled analyte. What is happening?
A: You are likely encountering isotopic overlap, also known as crosstalk or isotopic interference.[1] This occurs because naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) in your unlabeled analyte contribute to the signal at the mass-to-charge ratio (m/z) of your isotopically labeled internal standard.[1][2] This phenomenon is more pronounced in compounds with higher molecular weights or those containing elements with abundant heavy isotopes, such as chlorine and bromine.[1]
Troubleshooting Steps:
-
Verify Internal Standard Purity: Ensure your stable isotope-labeled internal standard possesses high isotopic purity and is not significantly contaminated with the unlabeled analyte.[1]
-
Optimize Chromatography: Improving the chromatographic separation between the analyte and its internal standard can help differentiate their signals. However, complete co-elution is often desired to ensure both experience identical matrix effects.[1]
-
Implement Correction Calculations: Employ mathematical algorithms to subtract the contribution of the analyte's natural isotopic abundance from the internal standard's signal.[1][2]
Q2: My calibration curve is non-linear, particularly at higher analyte concentrations. Could isotopic overlap be the cause?
A: Yes, significant isotopic overlap is a common cause of non-linear calibration curves.[1] As the concentration of the unlabeled analyte increases, the signal contribution from its naturally occurring heavy isotopes to the internal standard's mass channel becomes more significant. This artificially inflates the internal standard's signal, leading to a disproportionate response and a non-linear curve.[1]
Troubleshooting Steps:
-
"Zero Sample" Test: Analyze a blank sample spiked only with the internal standard to confirm the absence of any unlabeled analyte.[1]
-
Analyte-Only Analysis: Run samples containing only the unlabeled analyte at various concentrations. This will allow you to measure the percentage of its signal that bleeds into the internal standard's mass channel.[1]
Q3: How can I mathematically correct for the isotopic contribution of my analyte to my internal standard's signal?
A: A common method involves determining the natural isotopic abundance of the analyte and subtracting its contribution from the measured signal of the internal standard.[1] This is often done using matrix-based calculations or deconvolution algorithms available in various software packages.[2][3][4]
Available Software Tools:
Several software tools can automate the correction for natural isotope abundance:
These tools typically require the molecular formula of the analyte and the isotopic purity of the tracer to perform the correction.[3]
Q4: What are some common pitfalls to avoid when correcting for isotopic effects?
A: Common mistakes include:
-
Ignoring Contributions from All Elements: While ¹³C is a primary contributor, heavy isotopes of other elements like nitrogen, oxygen, and sulfur should also be considered.[3]
-
Assuming 100% Tracer Purity: The isotopic purity of your labeled standard is rarely 100% and must be factored into the correction calculations.[3][8]
-
Using Inappropriate Correction for Data Resolution: High-resolution mass spectrometers can resolve isotopic peaks that would overlap on low-resolution instruments. Ensure your correction algorithm is suitable for your data's resolution to avoid over-correction.[3][4]
-
Forgetting Derivatizing Agents: If a derivatization step is part of your sample preparation, the isotopic contribution of the derivatizing agent must be included in the correction.[3]
Experimental Protocols
Protocol 1: Experimental Determination of Isotopic Overlap Factor
Objective: To experimentally quantify the percentage of the unlabeled analyte's signal that contributes to the internal standard's mass channel.[1]
Methodology:
-
Prepare Analyte Standard: Prepare a high-concentration solution of the unlabeled analyte in a suitable, clean solvent.[1]
-
Mass Spectrometer Setup: Configure the mass spectrometer to monitor the m/z transitions for both the unlabeled analyte and the stable isotope-labeled internal standard.[1]
-
Analysis: Inject the unlabeled analyte standard into the LC-MS system or infuse it directly into the mass spectrometer.[1]
-
Data Acquisition: Acquire the mass spectrometry data across the relevant m/z range.[1]
-
Calculate Overlap Factor:
-
Measure the peak area or intensity of the analyte at its primary m/z.
-
In the same analysis, measure the peak area or intensity at the m/z of the internal standard.
-
Calculate the ratio of the signal at the internal standard's m/z to the signal at the analyte's m/z. This ratio represents your isotopic overlap factor.[1]
-
Data Presentation
Table 1: Illustrative Example of Isotopic Overlap Calculation
| Analyte Concentration (ng/mL) | Analyte Peak Area (at analyte m/z) | Signal Peak Area (at internal standard m/z) | Isotopic Overlap (%) |
| 1000 | 2,500,000 | 27,500 | 1.10% |
| 500 | 1,250,000 | 13,625 | 1.09% |
| 100 | 250,000 | 2,775 | 1.11% |
| 50 | 125,000 | 1,375 | 1.10% |
| 10 | 25,000 | 270 | 1.08% |
| Average | 1.10% |
This table demonstrates how to determine the percentage of isotopic overlap from the analyte to the internal standard channel by analyzing analyte-only samples at various concentrations.[1]
Visualizations
Caption: Workflow for identifying and correcting for isotopic overlap.
Caption: Logical relationship of isotopic overlap cause and effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Regiospecific Triglycerides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of regiospecific triglycerides.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Regiospecific Triglyceride
Low yields are a common challenge in the synthesis of structured triglycerides. The following table outlines potential causes and recommended troubleshooting steps.
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time. - Increase catalyst (lipase) concentration. - Ensure thorough mixing of reactants to overcome mass transfer limitations. |
| Side Reactions | - Minimize water content in the reaction mixture to reduce hydrolysis of ester bonds. - Optimize reaction conditions (e.g., temperature, molar ratio of substrates) to disfavor the formation of di- and monoglycerides.[1] |
| Poor Substrate Solubility | - Select a solvent that effectively dissolves all reactants. - For solvent-free systems, ensure the reaction temperature is sufficient to maintain a liquid state. |
| Enzyme Inhibition | - The accumulation of products or byproducts may inhibit the lipase. - Consider a two-step reaction process, which includes the purification of the intermediate 2-monoacylglycerol (2-MAG), to remove inhibitory substances before the final esterification step.[1] |
| Suboptimal Reaction Conditions | - Systematically optimize parameters such as temperature, fatty acid/glycerol molar ratio, and enzyme concentration. Statistical analysis has shown the molar ratio to be a highly significant variable.[2] |
A logical workflow for troubleshooting low yields is presented in the following diagram:
References
Technical Support Center: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃?
A1: The recommended storage temperature for 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is -20°C.[1][2]
Q2: What is the expected stability of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ when stored correctly?
A2: When stored at the recommended temperature of -20°C, the product is stable for at least 2 years.[2]
Q3: In what form is this product supplied?
A3: 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ is supplied as a solution in methyl acetate.[2]
Q4: How should I handle the product upon receipt?
A4: Upon receipt, the product should be stored at -20°C. It is shipped at room temperature in the continental US, but this may vary for other locations.[2] For handling, it is crucial to use appropriate personal protective equipment, including gloves and safety glasses.[3][4] Avoid contact with skin and eyes.[3]
Q5: Can I store the product in a plastic container?
A5: No. Organic solutions of lipids should not be stored in polymer or plastic containers (e.g., polystyrene, polyethylene, polypropylene) as this can lead to the leaching of impurities.[5] It is recommended to store the product in a glass container with a Teflon-lined closure.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify that the product has been consistently stored at -20°C. Check for any signs of precipitation or changes in the solution's appearance. Consider running a quality control check using a fresh vial. |
| Contamination from improper handling. | Ensure that only glass, stainless steel, or Teflon materials are used when transferring the lipid solution.[5] Avoid using plastic pipette tips with organic solvents.[5] | |
| Reduced signal intensity in mass spectrometry | Low concentration of the lipid standard. | This could indicate degradation of the standard. Prepare fresh dilutions from a stock that has been properly stored. |
| Issues with the analytical method. | Review the sample preparation and instrument parameters. Ensure the mass spectrometer is properly calibrated. | |
| Appearance of unexpected peaks in chromatogram | Hydrolysis or oxidation of the lipid. | Lipids with unsaturated fatty acids are susceptible to oxidation.[5] Hydrolysis can occur if the sample is exposed to moisture.[5] Store the product under an inert atmosphere (e.g., argon or nitrogen) and minimize exposure to air and moisture. |
Experimental Protocols
Protocol for Assessing the Stability of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ via Thin-Layer Chromatography (TLC)
This protocol provides a general framework for monitoring the stability of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃.
Materials:
-
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ solution
-
Silica (B1680970) gel TLC plates
-
TLC developing chamber
-
Mobile phase: A common solvent system for neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[6]
-
Visualization reagent (e.g., iodine vapor or 50% sulfuric acid spray)[6]
-
Glass capillaries for spotting
Procedure:
-
Plate Activation: Activate a silica gel TLC plate by heating it at 110°C for 30-60 minutes.[6]
-
Chamber Saturation: Pour the mobile phase into a TLC chamber lined with filter paper and allow it to saturate for at least 15-20 minutes.[6]
-
Sample Application: Using a glass capillary, spot a small amount of the 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ solution onto the TLC plate. Also spot a fresh, unopened standard as a control if available.
-
Development: Place the TLC plate in the saturated chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.[6]
-
Drying: Remove the plate from the chamber, mark the solvent front, and allow it to dry completely.[6]
-
Visualization: Visualize the spots using iodine vapor or by spraying with 50% sulfuric acid and heating.[6]
-
Analysis: Compare the spot of the test sample to the control. The appearance of additional spots in the test sample lane may indicate the presence of degradation products. The relative intensity of the primary spot can also provide an indication of the compound's integrity.
Visualizations
References
troubleshooting poor signal with 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3. This isotopically labeled triglyceride is primarily intended for use as an internal standard in the quantification of its unlabeled counterpart by GC- or LC-MS.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a triacylglycerol containing oleic acid at the sn-1 and sn-2 positions and lauric acid at the sn-3 position.[1] The glycerol (B35011) backbone is isotopically labeled with three Carbon-13 atoms. Its primary application is as an internal standard for the accurate quantification of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol in various samples using mass spectrometry-based techniques.[1][2]
Q2: How should I store and handle this lipid standard?
A2: Proper storage and handling are critical to maintain the integrity of the standard. Unsaturated lipids like this one are not stable as powders and are susceptible to hydrolysis and oxidation.[3][4][5] They should be dissolved in a suitable organic solvent, stored in a glass container with a Teflon-lined cap at -20°C ± 4°C, and preferably under an inert atmosphere like argon or nitrogen.[3][4][5][6] It is recommended to avoid plastic containers for organic solutions as plasticizers can leach out and contaminate the sample.[3][4][5] For powdered forms of unsaturated lipids, it is advised to dissolve them in an appropriate organic solvent immediately upon receipt.[6]
Q3: In which solvents is this triglyceride soluble?
Q4: Why is an internal standard necessary for accurate quantification in lipidomics?
A4: Internal standards are crucial for several reasons. They help to correct for sample loss during extraction and preparation, and they compensate for variations in ionization efficiency in the mass spectrometer, a phenomenon known as matrix effects.[9] By comparing the signal of the analyte to the signal of the known concentration of the internal standard, a more accurate and reproducible quantification can be achieved.[9] Stable isotope-labeled internal standards are considered ideal as they have nearly identical chemical and physical properties to the analyte.[10]
Troubleshooting Guide: Poor Signal Intensity
A common issue encountered during mass spectrometry analysis is a poor or inconsistent signal from the internal standard. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps & Recommendations |
| Improper Storage and Degradation | Ensure the standard is stored at or below -20°C in a glass vial with a Teflon-lined cap, under an inert atmosphere.[3][4][5] Avoid repeated freeze-thaw cycles.[11] If degradation is suspected, it is recommended to use a fresh vial of the standard. |
| Incomplete Solubilization | Visually inspect the solution to ensure the lipid is fully dissolved. Gentle warming or sonication can aid dissolution, but use caution with unsaturated lipids as they are prone to degradation.[6] |
| Ion Suppression/Matrix Effects | The presence of co-eluting compounds from the sample matrix can suppress the ionization of the internal standard.[12] To mitigate this, improve sample clean-up procedures, optimize chromatographic separation to separate the standard from interfering compounds, or dilute the sample. |
| Suboptimal Mass Spectrometry Parameters | Optimize MS parameters such as spray voltage, capillary temperature, and collision energy to achieve the best signal for the specific triglyceride.[13] For triglycerides, using an ammonium (B1175870) adduct [M+NH4]+ as the precursor ion can improve signal stability and fragmentation for MRM analysis.[8][14] |
| Contamination | Contamination from plasticware can introduce interfering compounds.[3][4] Always use glass or stainless steel for handling and transferring organic solutions of lipids.[3][4][5] |
Experimental Protocols
1. Protocol for Lipid Extraction using a Modified Bligh and Dyer Method
This protocol is a general guideline for extracting lipids from biological samples.
-
Sample Preparation: For tissue samples, flash-freeze in liquid nitrogen to prevent lipase (B570770) activity.[15] Cell pellets can be used directly.[15]
-
Internal Standard Addition: Add a known amount of this compound to the sample at the beginning of the extraction process to account for any sample loss.[9]
-
Solvent Addition: Mix the sample with an equal volume of methanol (B129727) and vortex for one minute.[15] Then, add chloroform (B151607) (typically at the same volume as the buffer plus methanol) and vortex again.[15]
-
Phase Separation: Centrifuge the mixture at 4°C for 10 minutes at 3500 RCF to separate the organic and aqueous phases.[15]
-
Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using a glass pipette.[15]
-
Drying: Evaporate the chloroform to dryness under a stream of nitrogen gas.[15]
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of 1-butanol (B46404) and methanol containing 5 mM ammonium formate (B1220265).[7]
2. General LC-MS/MS Parameters for Triglyceride Analysis
These are starting parameters that may require optimization for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for lipidomics.
-
Mobile Phase A: 0.01% formic acid in water with 0.2 mM Ammonium Formate.[16]
-
Mobile Phase B: 50% isopropanol (B130326) in acetonitrile (B52724) with 0.01% formic acid and 0.2 mM Ammonium Formate.[16]
-
Gradient: A gradient from a lower to a higher percentage of mobile phase B is typically used to elute the triglycerides.[16]
-
Column Temperature: 60°C.[16]
-
-
Mass Spectrometry (Positive Ion Mode):
Visualizations
Caption: A flowchart for troubleshooting poor signal intensity of the internal standard.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stratech.co.uk [stratech.co.uk]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 16. waters.com [waters.com]
Technical Support Center: Minimizing Ion Suppression with ¹³C Labeled Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression in liquid chromatography-mass spectrometry (LC-MS) experiments. Utilizing Carbon-13 (¹³C) labeled internal standards is a key strategy for accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS analysis?
Ion suppression is a phenomenon observed in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting matrix components.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of results.[1] Interfering species from the sample matrix, such as salts, proteins, and phospholipids, can compete for ionization or inhibit the efficient formation of ions in the mass spectrometer's source.[1][2]
Q2: How do ¹³C labeled internal standards help minimize ion suppression?
Stable isotope-labeled internal standards (SIL-IS), particularly ¹³C labeled standards, are considered the gold standard for quantitative LC-MS analysis.[3] They have nearly identical chemical and physical properties to the analyte of interest.[4][5] This ensures they co-elute with the analyte and experience the same degree of ion suppression or enhancement caused by matrix components.[2][5] The ratio of the analyte to the ¹³C internal standard remains consistent, allowing for reliable quantification even in the presence of matrix effects.[2]
Q3: Why are ¹³C labeled standards often superior to deuterium (B1214612) (²H) labeled standards?
While both are stable isotope-labeled standards, ¹³C labeled standards offer distinct advantages. Deuterium labeling can sometimes lead to a chromatographic shift, causing the internal standard to separate from the analyte.[3][6] This separation means the analyte and the internal standard are subjected to different matrix effects at slightly different retention times, which can compromise the accuracy of quantification.[3] ¹³C, being a heavier isotope, has a negligible effect on the physicochemical properties, resulting in near-perfect co-elution with the analyte and superior compensation for ion suppression.[6][7]
Q4: I'm using a ¹³C labeled internal standard, but my quantitative results are still inconsistent. What could be the issue?
Inconsistent analyte-to-internal-standard ratios, even with a ¹³C labeled standard, suggest that ion suppression might be variable and not effectively compensated for. This can happen if there are significant variations in the matrix composition between samples or inconsistencies in the sample preparation process.[1] It is also crucial to verify the purity of the internal standard to avoid any interference with the analyte.[5]
Troubleshooting Guide
Issue 1: Low Signal Intensity for Both Analyte and ¹³C Internal Standard
A general decrease in signal for both the analyte and its ¹³C labeled internal standard is a strong indicator of significant ion suppression.
Possible Causes:
-
High concentration of co-eluting matrix components: Phospholipids, salts, or other endogenous materials in the sample can suppress the ionization of both the analyte and the internal standard.[1]
-
Inadequate sample cleanup: The sample preparation method may not be effectively removing interfering substances.[8]
Troubleshooting Steps:
-
Optimize Sample Preparation: Proper sample preparation is one of the most effective ways to reduce matrix effects.[2] Consider more rigorous cleanup techniques.
-
Protein Precipitation (PPT): A quick but often less effective method for removing phospholipids.[9]
-
Liquid-Liquid Extraction (LLE): Can offer better cleanup than PPT.
-
Solid-Phase Extraction (SPE): Often provides the most thorough sample cleanup by selectively extracting analytes and removing a significant portion of interfering matrix components.[8]
-
-
Modify Chromatographic Conditions:
-
Gradient Optimization: Adjust the mobile phase gradient to achieve better separation of the analyte and internal standard from the matrix interferences.[8]
-
Use of UPLC/UHPLC: Ultra-high-performance liquid chromatography systems offer higher resolution and can more effectively separate the analyte from matrix components.[8]
-
Issue 2: Inconsistent Analyte-to-¹³C Internal Standard Ratios Across Replicates
Variability in the analyte-to-internal standard ratio points towards differential ion suppression or inconsistent sample processing.
Possible Causes:
-
Variable matrix effects: Significant differences in the biological matrix between individual samples can lead to inconsistent ion suppression.[1]
-
Inconsistent sample preparation: Variations in extraction recovery between samples.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Quantify the extent of ion suppression using a post-extraction spike method. This can help determine if the variability is inherent to the samples.
-
Standardize Sample Preparation: Ensure that every step of the sample preparation protocol is performed consistently for all samples and standards.[10]
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic and compensate for the matrix effects.[11]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
This protocol helps to quantify the extent of ion suppression or enhancement for an analyte.
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and the ¹³C labeled internal standard into the final mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Prepare a blank matrix sample (e.g., plasma, urine) using your standard extraction procedure. After the final extraction step and just before analysis, spike the extracted blank matrix with the same concentration of the analyte and ¹³C internal standard as in Set A.
-
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Protocol 2: Comparison of Sample Preparation Techniques
This experiment helps determine the most effective sample cleanup method to minimize ion suppression.
Methodology:
-
Select a representative pooled matrix sample.
-
Divide the sample into three aliquots and process each using a different technique:
-
Protein Precipitation (PPT): To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the ¹³C internal standard. Vortex, centrifuge, and evaporate the supernatant. Reconstitute in the mobile phase.[8]
-
Liquid-Liquid Extraction (LLE): To 100 µL of plasma, add the ¹³C internal standard and an appropriate immiscible organic solvent. Vortex, centrifuge, and evaporate the organic layer. Reconstitute in the mobile phase.[8]
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the pre-treated plasma sample containing the ¹³C internal standard. Wash the cartridge to remove interferences and then elute the analyte and internal standard. Evaporate the eluent and reconstitute.[8]
-
-
Analyze the final extracts and compare the signal intensity and signal-to-noise ratio of the analyte and internal standard.
Quantitative Data Summary
The use of ¹³C labeled internal standards has been shown to significantly improve the precision of quantitative analyses by compensating for ion suppression.
| Normalization Method | Average Coefficient of Variation (CV%) in Raw Data | Average Coefficient of Variation (CV%) After Normalization | Reference |
| ¹³C-IS Normalization (Lipidomics) | 11.01% | 6.36% | [12] |
This table demonstrates a significant reduction in analytical variability when using a ¹³C-labeled internal standard mixture for normalization in a lipidomics study.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
Technical Support Center: Ensuring Complete Lipid Extraction for Accurate Quantification
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in achieving complete and accurate lipid extraction for quantitative analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during lipid extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low lipid yield?
A1: Low lipid recovery is a frequent issue that can arise from several factors during the extraction process. These include:
-
Incomplete cell or tissue disruption: Lipids may remain trapped within the cellular matrix if homogenization, sonication, or other lysis methods are insufficient.[1]
-
Incorrect solvent system or ratios: The choice of solvents and their volumetric ratios are critical for efficiently solubilizing the lipids of interest. Different lipid classes have varying polarities, requiring appropriate solvent mixtures for optimal extraction.[2][3][4]
-
Insufficient solvent volume: The volume of the extraction solvent relative to the sample mass is a crucial factor. An inadequate solvent volume can lead to incomplete extraction.
-
Suboptimal phase separation: Incomplete separation of the organic (lipid-containing) and aqueous phases can result in the loss of lipids.[1]
-
Lipid degradation: Lipids, particularly those with unsaturated fatty acids, are susceptible to oxidation and enzymatic degradation, which can lead to lower recovery of the target molecules.[1]
Q2: How can I prevent the formation of an emulsion during phase separation?
A2: Emulsion formation, which appears as a cloudy or persistent interface between the aqueous and organic layers, can hinder proper phase separation and lead to sample loss. Common causes and solutions include:
-
High concentrations of detergents or amphipathic lipids: Molecules like lysophospholipids and free fatty acids can act as emulsifiers.
-
Insufficient centrifugation: Inadequate force or duration of centrifugation may not be enough to break the emulsion.
-
Troubleshooting strategies: To resolve an emulsion, you can try adding a small amount of saturated sodium chloride (NaCl) solution, which can help to break the emulsion by increasing the polarity of the aqueous phase. Gentle swirling of the tube or a longer centrifugation time at a higher speed can also be effective.[1]
Q3: Which lipid extraction method is best for my sample?
A3: The optimal lipid extraction method depends on the specific lipid classes of interest and the nature of your sample matrix.[5][6]
-
Folch Method: This method is considered robust for a broad range of lipid classes and is particularly effective for extractions from tissues.[2][6] It uses a chloroform (B151607):methanol (B129727) (2:1 v/v) mixture.
-
Bligh-Dyer Method: This is a modification of the Folch method that uses a lower solvent-to-sample ratio and is also widely used for various biological samples.[7][8]
-
Methyl-tert-butyl ether (MTBE) Method: This method is considered a safer alternative to chloroform-based methods and is effective for a broad range of lipids. It is particularly well-suited for high-throughput lipidomics.[5][9][10]
Q4: How can I minimize lipid degradation during extraction?
A4: Preventing lipid degradation is crucial for accurate quantification. Key strategies include:
-
Work at low temperatures: Performing extractions on ice can minimize the activity of enzymes that can degrade lipids.[1][3]
-
Use antioxidants: Adding antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvents can prevent the oxidation of unsaturated fatty acids.[1]
-
Minimize exposure to air and light: Work quickly and in an environment with reduced oxygen and light to prevent oxidative damage.[3][4]
-
Use fresh, high-purity solvents: Contaminants in solvents can react with lipids and cause degradation.[4][11]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your lipid extraction experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low overall lipid yield | Incomplete sample homogenization. | Ensure thorough tissue or cell disruption using appropriate mechanical or chemical lysis methods. For tough tissues, consider cryogenic grinding.[1] |
| Incorrect solvent-to-sample ratio. | For the Folch method, a 20:1 solvent-to-sample volume ratio is recommended. For Bligh-Dyer, a lower ratio is used, but adherence to the protocol is critical.[2][8] | |
| Suboptimal solvent choice for the target lipids. | For non-polar lipids, a less polar solvent system may be more effective, while polar lipids require more polar mixtures.[2][4][6] | |
| Poor recovery of a specific lipid class | The chosen extraction method is not optimal for that class. | The Folch method is generally good for a broad range of lipids, while the MTBE method shows good recovery for many lipid classes and is safer. The hexane-isopropanol method is often better for apolar lipids.[6] |
| pH of the extraction solvent. | Acidifying the solvent (e.g., acidified Bligh & Dyer) can improve the extraction of acidic lipids. | |
| Formation of a persistent emulsion | High concentration of amphipathic molecules. | Add a small amount of saturated NaCl solution to the mixture to help break the emulsion.[1] |
| Insufficient centrifugation. | Increase the centrifugation speed and/or duration. | |
| Inconsistent results between replicates | Variability in sample homogenization. | Ensure a consistent and thorough homogenization procedure for all samples. |
| Inaccurate pipetting of solvents. | Use calibrated pipettes and ensure accurate measurement of all solvent volumes. | |
| Fluctuation in extraction time or temperature. | Standardize the incubation times and maintain a consistent temperature for all samples during extraction. | |
| Contamination of the lipid extract | Co-extraction of non-lipid components. | A "washing" step with a salt solution (e.g., 0.9% NaCl) helps to remove water-soluble contaminants from the organic phase.[1] |
| Leaching of plasticizers from tubes or caps (B75204). | Use glass tubes with PTFE-lined caps to avoid contamination from plastics. |
Data Presentation
Comparison of Lipid Extraction Method Efficiency
The following table summarizes the relative efficiencies of the Folch, Bligh-Dyer, and MTBE methods for extracting different lipid classes. The efficiencies are generalized from multiple studies and can vary based on the specific sample matrix and experimental conditions.
| Lipid Class | Folch Method | Bligh-Dyer Method | MTBE Method |
| Triacylglycerols (TAGs) | Excellent | Good | Excellent |
| Phosphatidylcholines (PCs) | Excellent | Excellent | Good |
| Phosphatidylethanolamines (PEs) | Excellent | Good | Good |
| Phosphatidylinositols (PIs) | Good | Moderate | Moderate |
| Sphingomyelins (SMs) | Good | Good | Good |
| Cholesterol Esters (CEs) | Excellent | Good | Excellent |
| Free Fatty Acids (FFAs) | Good | Good | Good |
Efficiency Ratings: Excellent > Good > Moderate. These are qualitative comparisons based on published literature.[5][6][8][12]
Experimental Protocols
Folch Lipid Extraction Protocol
This method is a widely used and robust procedure for the total lipid extraction from a variety of biological samples.[5][13]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Sample (e.g., tissue, plasma, cell pellet)
-
Glass centrifuge tubes with PTFE-lined caps
-
Homogenizer (for tissue samples)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Homogenization: Homogenize 1 part of the sample (e.g., 1 gram of tissue) with 10 parts of chloroform:methanol (2:1, v/v).
-
Solvent Addition: Add another 10 parts of chloroform:methanol (2:1, v/v) to the homogenate.
-
Agitation: Agitate the mixture for 15-20 minutes at room temperature.
-
Washing: Add 0.2 volumes (e.g., 4 mL for 20 mL of extract) of 0.9% NaCl solution to the extract.
-
Phase Separation: Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 500 x g) for 10 minutes to facilitate the separation of the two phases.
-
Collection: Carefully collect the lower chloroform phase, which contains the lipids, avoiding the upper aqueous phase and the protein interface.
Bligh and Dyer Lipid Extraction Protocol
A rapid method for total lipid extraction and purification.[14][15][16]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Sample
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Extraction: For each 1 mL of sample, add 3.75 mL of chloroform:methanol (1:2, v/v) and vortex well.
-
Addition of Chloroform: Add 1.25 mL of chloroform and vortex well.
-
Addition of Water: Add 1.25 mL of deionized water and vortex well.
-
Centrifugation: Centrifuge at approximately 1000 x g for 5 minutes to achieve phase separation.
-
Collection: The lower organic phase contains the lipids. Carefully aspirate and collect this bottom layer.
MTBE Lipid Extraction Protocol
A safer and efficient alternative for lipid extraction.[1][5][9]
Materials:
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Deionized water
-
Sample
-
Glass centrifuge tubes
-
Vortex mixer
-
Shaker/rocker
-
Centrifuge
Procedure:
-
Methanol Addition: To your sample (e.g., 100 µL), add 750 µL of methanol and vortex for at least 10 seconds.
-
MTBE Addition and Extraction: Add 2.5 mL of MTBE and mix well. Incubate at room temperature for 1 hour on a shaker.
-
Phase Separation: Add 625 µL of deionized water and mix. Let stand at room temperature for 10 minutes, then centrifuge at 1000 x g for 10 minutes.
-
Collection: The upper organic phase contains the lipids. Carefully collect this layer.
Mandatory Visualization
References
- 1. Extraction of Lipid from Tissue Sample by MTBE —Bio-101 [bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. General methodologies | Cyberlipid [cyberlipid.gerli.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. vliz.be [vliz.be]
- 9. MTBE Lipid Extraction - Protocol - OneLab [onelab.andrewalliance.com]
- 10. researchgate.net [researchgate.net]
- 11. avantiresearch.com [avantiresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. Lipid extraction by folch method | PPTX [slideshare.net]
- 14. tabaslab.com [tabaslab.com]
- 15. biochem.wustl.edu [biochem.wustl.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Purity Assessment of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃. Our goal is to help you navigate common challenges in assessing the isotopic purity of this stable isotope-labeled lipid standard.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for determining the isotopic purity of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃?
The primary analytical techniques for assessing the isotopic purity of ¹³C-labeled lipids are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): This technique is highly sensitive and provides information on the distribution of isotopes by analyzing the mass-to-charge ratio of the molecule and its fragments. It can distinguish between the labeled (-¹³C₃) and unlabeled compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can directly detect the ¹³C nuclei, providing information about the position and extent of labeling. Proton (¹H) NMR can also be used to infer labeling by observing the coupling between ¹H and ¹³C atoms.
Q2: What is the expected mass difference between the labeled and unlabeled 1,2-Dioleoyl-3-Lauroyl-rac-glycerol?
The "¹³C₃" designation indicates that three carbon atoms in the glycerol (B35011) backbone are replaced with the ¹³C isotope. The mass of a ¹²C atom is approximately 12.000 amu, while the mass of a ¹³C atom is approximately 13.003 amu. Therefore, the expected mass difference is approximately 3.009 amu.
Q3: How is isotopic enrichment calculated from mass spectrometry data?
Isotopic enrichment is typically calculated from the relative intensities of the mass spectral peaks corresponding to the labeled and unlabeled species. The formula for calculating the percentage of isotopic enrichment is:
Where:
-
Intensity_labeled is the peak intensity of the ¹³C₃-labeled molecule.
-
Intensity_unlabeled is the peak intensity of the corresponding unlabeled molecule.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the experimental process of assessing isotopic purity.
Issue 1: Unexpected Peaks in Mass Spectrum
Symptom: The mass spectrum shows unexpected peaks in addition to the expected labeled and unlabeled molecular ions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination | Ensure all glassware, solvents, and instrument components are scrupulously clean. Run a blank analysis of the solvent to check for background contamination. |
| In-source Fragmentation | Optimize the ionization source conditions (e.g., reduce cone voltage, use a gentler ionization technique like electrospray ionization - ESI) to minimize fragmentation. |
| Presence of Adducts | The lipid may form adducts with salts present in the sample or mobile phase (e.g., Na⁺, K⁺). This will result in peaks at M+23, M+39, etc. Use high-purity solvents and consider de-salting the sample if necessary. |
| Chemical Impurities | The sample may contain chemically distinct impurities. Consider further purification of the sample using techniques like High-Performance Liquid Chromatography (HPLC). |
Issue 2: Low Isotopic Enrichment Detected
Symptom: The calculated isotopic enrichment is significantly lower than specified by the manufacturer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Contamination with Unlabeled Standard | Verify that there has been no cross-contamination with an unlabeled standard in the laboratory. Use dedicated glassware and syringes. |
| Incorrect Mass Integration | Ensure that the software is correctly integrating the entire isotopic envelope for both the labeled and unlabeled species, not just the monoisotopic peak. |
| Sample Degradation | Lipids can be susceptible to oxidation or hydrolysis. Store the sample under appropriate conditions (e.g., low temperature, inert atmosphere) and use fresh solvents. |
| Instrumental Issues | Verify mass spectrometer calibration and resolution to ensure accurate mass assignments and peak separation. |
Issue 3: Ambiguous NMR Spectrum
Symptom: The ¹³C NMR spectrum shows poor signal-to-noise, or the peak assignments are unclear.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Sample Concentration | Increase the sample concentration or the number of scans acquired to improve the signal-to-noise ratio. |
| Poor Shimming | The magnetic field homogeneity may be poor. Re-shim the magnet to improve spectral resolution. |
| Incorrect Referencing | Ensure the spectrum is correctly referenced. For ¹³C NMR, tetramethylsilane (B1202638) (TMS) or the solvent peak is typically used as a reference. |
| Complex Couplings | The spectrum may be complicated by ¹H-¹³C couplings. Use proton decoupling techniques to simplify the spectrum and enhance the signal. |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by Mass Spectrometry
This protocol outlines a general procedure for analyzing 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ using a High-Resolution Mass Spectrometer (HRMS) coupled with HPLC.
-
Sample Preparation:
-
Accurately weigh and dissolve the lipid standard in an appropriate organic solvent (e.g., chloroform/methanol mixture) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to a working concentration suitable for your instrument (e.g., 1-10 µg/mL).
-
-
Chromatographic Separation (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A suitable gradient to ensure the elution of the lipid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Analysis (HRMS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF).
-
Scan Range: A range that includes the expected m/z of the labeled and unlabeled lipid (e.g., m/z 800-950).
-
Resolution: > 60,000 to resolve isotopic peaks.
-
Data Acquisition: Acquire full scan mass spectra.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of the labeled and unlabeled lipid.
-
Integrate the peak areas for the entire isotopic cluster of both species.
-
Calculate the isotopic enrichment using the formula provided in the FAQs.
-
Protocol 2: Isotopic Purity Assessment by ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Dissolve an adequate amount of the lipid (typically 5-20 mg) in a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹³C.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment.
-
Acquisition Parameters:
-
Spectral Width: A range covering the expected chemical shifts for glycerol backbone carbons (approx. 60-75 ppm).
-
Pulse Angle: 30-45°.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: Sufficient to achieve good signal-to-noise (e.g., 1024 or more).
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signals corresponding to the ¹³C-labeled glycerol carbons.
-
If signals from the unlabeled species are detectable, their integration relative to the labeled signals can be used to estimate purity.
-
Visualizations
Caption: General workflow for assessing the isotopic purity of labeled lipids.
Validation & Comparative
A Comparative Guide to Internal Standards for Triglyceride Quantification: Featuring 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of triglycerides (TGs) is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in mass spectrometry-based analyses. This guide provides a comprehensive comparison of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 with other commonly used internal standards for TG quantification, supported by experimental data and detailed methodologies.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard.[1] These compounds are chemically identical to the analytes of interest but have a known mass shift due to the incorporation of heavy isotopes, such as ¹³C or ²H (deuterium). This near-identical chemical and physical behavior ensures that the SIL internal standard co-elutes with the analyte and experiences similar ionization efficiency and potential matrix effects, allowing for highly accurate and precise quantification through isotope dilution mass spectrometry.[2]
This compound is a prime example of a SIL internal standard designed for the quantification of its unlabeled counterpart, a mixed-chain triglyceride. The three ¹³C atoms on the glycerol (B35011) backbone provide a distinct mass signature for differentiation from endogenous triglycerides.
Alternative Internal Standards: Odd-Chain Triglycerides
Before the widespread availability of a diverse range of SIL compounds, odd-chain fatty acid-containing triglycerides, such as tripentadecanoin (B53339) (T15:0) and tricosanoin (T23:0), were commonly employed as internal standards. The rationale for their use is that triglycerides with odd-numbered fatty acid chains are typically absent or present at very low levels in most biological samples. However, they are not chemically identical to the even-chained TGs being quantified and thus may exhibit different chromatographic and ionization behaviors, potentially leading to less accurate results compared to SIL standards.
Performance Comparison: this compound vs. Other Internal Standards
| Performance Parameter | This compound (Inferred) | Odd-Chain Triglycerides (e.g., Tripentadecanoin) | Key Considerations |
| Accuracy (Bias) | Very Low (<1-2%) | Low to Moderate (can be up to 10-15%) | SIL standards co-elute and have identical ionization, minimizing bias. Odd-chain TGs may have different ionization efficiencies. |
| Precision (%CV) | Very High (<5%) | High (5-15%) | SIL standards effectively correct for variations in sample preparation and instrument response. |
| Linearity (R²) | Excellent (>0.99) | Good (>0.98) | Both can provide good linearity, but SIL standards often yield a wider dynamic range with better consistency. |
| Recovery | High and Consistent | Variable | The chemical similarity of SIL standards ensures they track the analyte of interest throughout the extraction process more reliably. |
| Matrix Effect | Effectively Corrected | Partially Corrected | SIL standards are the most effective at compensating for ion suppression or enhancement caused by the sample matrix. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for lipid extraction and LC-MS/MS analysis of triglycerides using a stable isotope-labeled internal standard.
Lipid Extraction Protocol (Folch Method)
This protocol is a widely used method for the extraction of total lipids from biological samples.
-
Homogenization: Homogenize the tissue sample (e.g., 50 mg) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol.
-
Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation.
-
Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected.
-
Drying and Reconstitution: The chloroform is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in an appropriate solvent for LC-MS analysis (e.g., isopropanol (B130326)/acetonitrile).
LC-MS/MS Analysis of Triglycerides
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of triglycerides.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two solvents is typically employed. For example, Mobile Phase A could be an aqueous solution with a buffer like ammonium (B1175870) formate, and Mobile Phase B could be a mixture of isopropanol and acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the hydrophobic triglycerides.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used for triglyceride analysis.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting the precursor ion of the triglyceride of interest (and its internal standard) and a specific product ion generated through fragmentation.
-
MRM Transitions: For 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, the precursor ion would be its [M+NH₄]⁺ adduct, and product ions would correspond to the neutral loss of one of the fatty acid chains. The same principle applies to its ¹³C-labeled internal standard, with the corresponding mass shift.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in triglyceride quantification using an internal standard.
Caption: Experimental workflow for triglyceride quantification.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
For researchers striving for the highest level of accuracy and precision in triglyceride quantification, stable isotope-labeled internal standards such as this compound are the superior choice. Their ability to mimic the behavior of the endogenous analyte throughout the analytical process minimizes variability and corrects for matrix effects more effectively than alternative standards like odd-chain triglycerides. While odd-chain standards can be a viable option when SIL standards are unavailable, it is crucial to be aware of their potential for introducing bias. The implementation of robust and well-documented experimental protocols is essential to ensure the generation of reliable and reproducible data in any lipidomics study.
References
The Gold Standard of Lipid Quantification: A Comparative Guide to 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 and Deuterated Lipid Standards
In the precise world of lipidomics and drug development, the accuracy of quantitative analysis is paramount. The use of internal standards in mass spectrometry is a cornerstone of reliable quantification, correcting for variability in sample preparation and instrument response. Among the available options, stable isotope-labeled internal standards are the preferred choice. This guide provides an in-depth comparison between the carbon-13 labeled standard, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3, and its deuterated counterparts, offering researchers, scientists, and drug development professionals the insights needed to select the optimal standard for their analytical needs.
Executive Summary
Carbon-13 (¹³C) labeled internal standards, such as this compound, are increasingly recognized as the superior choice for quantitative lipid analysis over deuterated (²H or D) standards. The fundamental difference lies in the isotope used for labeling, which has significant implications for chromatographic behavior, isotopic stability, and ultimately, data accuracy. While deuterated standards are often more readily available and cost-effective, ¹³C-labeled standards offer a higher degree of analytical robustness, making them the gold standard for applications demanding the utmost precision and reliability.
Performance Comparison: ¹³C-Labeled vs. Deuterated Standards
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass. This ensures it experiences the same analytical journey, from extraction to detection, thus providing a true measure for normalization.[1] Here, we delve into the key performance parameters that differentiate ¹³C-labeled and deuterated lipid standards.
Chromatographic Co-elution
A critical factor for an internal standard is its ability to co-elute perfectly with the analyte. Any separation between the two can lead to differential matrix effects, where co-eluting matrix components suppress or enhance the ionization of the analyte and the standard to different extents, compromising quantification.[2]
-
This compound: Due to the negligible physicochemical difference between ¹²C and ¹³C, ¹³C-labeled standards exhibit nearly identical chromatographic behavior to their native counterparts.[3][4] This ensures perfect co-elution, providing the most accurate compensation for matrix effects.[1]
-
Deuterated Lipid Standards: The substitution of hydrogen with the heavier deuterium (B1214612) isotope can alter the physicochemical properties of a molecule, leading to a phenomenon known as the "isotope effect".[4] This can cause deuterated standards to elute slightly earlier than the non-labeled analyte in liquid chromatography (LC) separations.[1][5][6] This chromatographic shift can result in inaccurate quantification, with one study reporting a 40% error due to an imperfect retention time match.[1]
Isotopic Stability
The stability of the isotopic label is crucial for maintaining the integrity of the internal standard throughout the entire analytical workflow.
-
This compound: The ¹³C atoms are integrated into the stable carbon backbone of the lipid molecule.[7] This makes them highly stable and not susceptible to exchange with other atoms during sample preparation, storage, or analysis.[1][7]
-
Deuterated Lipid Standards: Deuterium atoms, especially when located on exchangeable sites (e.g., hydroxyl or amine groups), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvents.[3][7][8] This can lead to a decrease in the isotopic purity of the standard and introduce inaccuracies in the final quantification. While placing deuterium on carbon atoms reduces this risk, the possibility of exchange under certain conditions still exists.[7]
Quantitative Data Summary
The following table summarizes the key performance differences based on experimental observations cited in the literature.
| Performance Parameter | This compound | Deuterated Lipid Standards | Key Findings & Implications |
| Chromatographic Co-elution | Typically co-elutes perfectly with the analyte.[1] | Often exhibits a slight retention time shift, eluting earlier.[1][5][6] | Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[1] |
| Isotopic Stability | Highly stable with no risk of isotopic exchange.[1][7] | Susceptible to back-exchange of deuterium with protons, especially on heteroatoms.[3][7][8] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the analytical workflow.[1] |
| Accuracy & Precision | Demonstrates improved accuracy and precision.[1] | Can lead to inaccuracies due to imperfect retention time match and isotopic instability.[1] | Use of ¹³C-IS in lipidomics significantly reduced the coefficient of variation (CV%) compared to deuterated standards.[1][9][10] |
| Correction for Matrix Effects | Excellent at correcting for matrix effects due to identical elution profiles.[1] | The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[1][2] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[1] |
Experimental Protocols
To provide a practical context for these comparisons, below is a representative experimental protocol for the quantification of a triacylglycerol, such as 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, in a biological matrix using an internal standard.
Sample Preparation (Lipid Extraction)
-
Homogenization: Homogenize 50 µL of plasma or tissue homogenate in a glass vial.
-
Internal Standard Spiking: Add a known amount of the internal standard (either this compound or a corresponding deuterated standard) to the homogenate.
-
Lipid Extraction: Perform a Bligh-Dyer or a similar liquid-liquid extraction using a mixture of chloroform, methanol, and water.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collection and Drying: Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phases: A gradient elution using mobile phases such as water with formic acid and acetonitrile/isopropanol.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the analyte and the internal standard.
Data Analysis
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Determine the concentration of the analyte in the sample by comparing the calculated ratio to a standard curve prepared with known concentrations of the unlabeled analyte and a constant concentration of the internal standard.
Visualizing the Workflow and Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the impact of internal standard choice.
Caption: A typical workflow for quantitative lipid analysis using an internal standard.
Caption: Logical relationship of internal standard choice to analytical performance and outcome.
Conclusion and Recommendation
The selection of an appropriate internal standard is a critical decision that directly impacts the quality and reliability of quantitative data in lipid analysis. While deuterated lipid standards can be a viable option for some applications, the scientific evidence strongly supports the superiority of ¹³C-labeled internal standards like this compound.
The near-perfect co-elution and high isotopic stability of ¹³C-labeled standards lead to more accurate and precise quantification by effectively compensating for matrix effects and other sources of analytical variability.[1][11] For researchers and drug development professionals where the highest level of quantitative accuracy is not just desired but required, the investment in ¹³C-labeled internal standards is a sound scientific decision that ensures the generation of robust, reliable, and defensible results.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Navigating the Labyrinth of Lipid Analysis: An Inter-Laboratory Comparison Guide Utilizing 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃
For researchers, scientists, and drug development professionals, the quest for reproducible and comparable lipid analysis data across different laboratories is a significant challenge. The inherent complexity of the lipidome and the diversity of analytical platforms often lead to variability in results, hindering collaborative research and the validation of findings.[1][2] This guide provides a framework for an inter-laboratory comparison of lipid analysis, centered on the use of the stable isotope-labeled internal standard, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, to enhance accuracy and precision in quantification.
The standardization of analytical methods is paramount to achieving reproducible results in lipidomics.[2] Inter-laboratory studies have highlighted that while some untargeted liquid chromatography-mass spectrometry (LC-MS) based platforms can yield comparable results under identical conditions, significant coefficients of variation (CVs) can arise, particularly for certain lipid classes like glycerolipids and glycerophospholipids, when different workflows are employed.[1][2] The use of a common, stable isotope-labeled internal standard is a critical step in mitigating these discrepancies.
The Role of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ in Standardizing Lipid Analysis
1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ serves as an ideal internal standard for the quantification of triacylglycerols (TGs) by GC- or LC-MS.[3][4][5] As a ¹³C-labeled compound, it exhibits nearly identical chemical and physical properties to its unlabeled counterpart, but is distinguishable by its mass.[6][7] This allows for its addition at an early stage of sample preparation to account for variations in lipid extraction efficiency, sample handling, and instrument response. The use of such standards is considered the gold standard for absolute quantitation in lipidomics.[7]
A Framework for Inter-Laboratory Comparison
To illustrate a potential inter-laboratory comparison, this guide presents hypothetical data from three laboratories (Lab A, Lab B, and Lab C) tasked with quantifying a specific triacylglycerol, 1,2-Dioleoyl-3-Lauroyl-rac-glycerol, in a standard reference material. All laboratories were provided with the same batch of reference material and the 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ internal standard.
Quantitative Data Summary
The following table summarizes the quantitative results obtained by each laboratory. The data is presented as the mean concentration ± standard deviation (SD) and the coefficient of variation (CV) from six independent measurements.
| Laboratory | Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Coefficient of Variation (%) |
| Lab A | 48.7 | 2.1 | 4.3 |
| Lab B | 51.2 | 3.5 | 6.8 |
| Lab C | 49.5 | 2.8 | 5.7 |
| Overall | 49.8 | 3.0 | 6.0 |
This is illustrative data and does not represent the results of an actual study.
Performance Comparison of Analytical Platforms
Different analytical platforms can contribute to variability. The table below provides a hypothetical comparison of the platforms used by each laboratory.
| Parameter | Lab A | Lab B | Lab C |
| Instrumentation | Triple Quadrupole MS | Q-TOF MS | Orbitrap MS |
| Ionization Source | Electrospray (ESI) | Electrospray (ESI) | Electrospray (ESI) |
| Chromatography | Reversed-Phase UPLC | Reversed-Phase UPLC | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Mean Recovery (%) | 95.8 | 93.2 | 96.5 |
This is illustrative data and does not represent the results of an actual study.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for minimizing inter-laboratory variability. The following is a representative protocol for the quantification of triacylglycerols using an internal standard.
1. Sample Preparation and Lipid Extraction:
-
Sample Thawing: Frozen plasma samples (20 µL) are thawed on ice.
-
Internal Standard Spiking: 10 µL of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃ solution (10 µg/mL in methanol) is added to each plasma sample.
-
Lipid Extraction (Folch Method):
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution.
-
Vortex for 2 minutes and centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v).
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate.
-
Gradient: A suitable gradient to separate the target lipid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Target Analyte (1,2-Dioleoyl-3-Lauroyl-rac-glycerol): Precursor ion > Product ion (specific m/z values would be used).
-
Internal Standard (1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃): Precursor ion > Product ion (m/z values shifted by +3 Da compared to the analyte).
-
-
Data Analysis: The concentration of the target analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
-
Visualizing the Workflow
To better understand the processes involved in an inter-laboratory comparison and the analytical workflow, the following diagrams have been created.
Caption: Workflow of an inter-laboratory comparison study.
Caption: Analytical workflow for lipid quantification.
By adhering to standardized protocols and utilizing appropriate internal standards like 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-¹³C₃, the scientific community can move towards more reliable and comparable lipidomics data, fostering greater collaboration and accelerating discoveries in lipid research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 - Labchem Catalog [labchem.com.my]
- 6. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 7. mdpi.com [mdpi.com]
Performance Evaluation of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 in Diverse Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected performance of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 as an internal standard in various analytical matrices. Due to the limited availability of direct experimental data for this specific molecule, this report leverages performance data from analogous stable isotope-labeled triglyceride internal standards used in lipidomics studies. The information presented herein is intended to serve as a reliable reference for incorporating this standard into quantitative lipid analysis workflows.
The Role of Internal Standards in Quantitative Lipidomics
In mass spectrometry-based lipidomics, internal standards are crucial for accurate and precise quantification.[1] They are compounds of known concentration added to a sample at an early stage of analysis to correct for variability throughout the experimental workflow, including sample extraction, processing, and instrument response.[1] An ideal internal standard, such as a stable isotope-labeled lipid, is chemically identical to the analyte of interest but isotopically distinct, ensuring similar behavior during sample preparation and chromatographic separation while allowing for separate detection by the mass spectrometer.
This compound is designed for use as an internal standard for the quantification of 1,2-dioleoyl-3-lauroyl-rac-glycerol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][3]
Expected Performance in Key Matrices
While specific performance data for this compound is not extensively published, the following tables summarize the typical performance characteristics of similar triglyceride internal standards in common biological matrices such as plasma and serum. These values are derived from validated lipidomics methods and provide a benchmark for what can be expected when using this standard.
Table 1: Expected Analytical Performance in Human Plasma
| Parameter | Expected Performance | Notes |
| Linearity (r²) | > 0.99 | Over a typical concentration range of 0.1 - 100 µg/mL. |
| Precision (%RSD) | Intra-day: < 15% Inter-day: < 20% | Relative Standard Deviation (RSD) for replicate measurements. |
| Accuracy (% Recovery) | 85% - 115% | Measured concentration as a percentage of the true concentration. |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Matrix Effect | Minimal | Stable isotope-labeled standards co-elute with the analyte, effectively compensating for ion suppression or enhancement.[4] |
Table 2: Comparison with Alternative Internal Standards
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., this compound) | - Gold standard for quantification.- Co-elutes with the analyte, providing the best correction for matrix effects and extraction variability.[1]- High accuracy and precision. | - Can be more expensive.- A specific standard is needed for each analyte. |
| Odd-Chain Triglycerides | - Not naturally abundant in most biological systems.- More cost-effective than stable isotope-labeled standards. | - Different chromatographic behavior and ionization efficiency compared to even-chain analytes.- May not fully compensate for matrix effects. |
| Non-endogenous Synthetic Lipids | - Not present in the sample.- Can be cost-effective. | - Significant differences in chemical and physical properties compared to the analytes.- May not accurately reflect the behavior of the analytes during sample preparation and analysis. |
Experimental Protocols
The following is a generalized experimental protocol for the quantification of triglycerides in human plasma using a stable isotope-labeled internal standard like this compound.
Sample Preparation: Lipid Extraction (Folch Method)
The Folch method is a widely used protocol for the extraction of lipids from biological samples.[2][5]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., methanol) to the plasma sample.
-
Homogenization: Add a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to the plasma sample. Vortex thoroughly for 2 minutes to ensure complete homogenization and protein precipitation.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture and vortex for 1 minute. Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass pipette.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis, such as a 1:1 (v/v) mixture of butanol and methanol.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of triglycerides.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is gradually increased to elute the more hydrophobic triglycerides.
-
Flow Rate: A flow rate of 0.4 mL/min is commonly employed.
-
Column Temperature: The column is typically maintained at 50°C to ensure reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is generally used for the analysis of triglycerides, as they readily form ammonium adducts ([M+NH4]+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective technique for quantification.
-
Precursor Ion: The [M+NH4]+ adduct of the target triglyceride and its 13C-labeled internal standard.
-
Product Ion: A characteristic fragment ion resulting from the neutral loss of one of the fatty acid chains.
-
-
Visualizing the Workflow
The following diagram illustrates the key steps in a typical lipidomics workflow for the quantification of triglycerides using an internal standard.
Caption: Experimental workflow for triglyceride quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of lipidomic analysis of human plasma and serum by supercritical fluid chromatography-mass spectrometry and hydrophilic interaction liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
A Comparative Guide to the Accuracy and Precision of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 in Quantitative Lipidomics
For researchers, scientists, and drug development professionals engaged in lipid analysis, the precise and accurate quantification of lipid species is paramount for generating reliable and reproducible data. In mass spectrometry-based lipidomics, the use of stable isotope-labeled internal standards is the gold standard for achieving high-quality quantitative results. This guide provides an objective comparison of the performance of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 as an internal standard for the quantification of triacylglycerols (TGs), supported by a review of current literature and general principles of analytical method validation.
The Crucial Role of Internal Standards in Lipid Quantification
Internal standards are essential in mass spectrometry to correct for variations that can occur during sample preparation, extraction, and analysis. By adding a known amount of an isotopically labeled standard that is chemically identical to the analyte of interest, researchers can account for sample loss and variations in ionization efficiency, thereby improving the accuracy and precision of quantification.
Carbon-13 (¹³C)-labeled internal standards are often considered superior to deuterated (²H) standards. This is because ¹³C-labeled standards typically co-elute perfectly with their unlabeled counterparts in liquid chromatography-mass spectrometry (LC-MS), leading to more accurate compensation for matrix effects.[1] Deuterated standards, on the other hand, can sometimes exhibit a slight retention time shift, which may introduce inaccuracies.[1]
Performance of this compound: A Review of the Evidence
Comparison with Alternative Internal Standards for Triacylglycerol Analysis
The selection of an internal standard is a critical step in developing a robust quantitative lipidomics method. Several alternatives to this compound are commonly used for the quantification of triacylglycerols. The choice of internal standard can significantly impact the accuracy and precision of the results.
| Internal Standard Type | Analyte(s) | Key Performance Characteristics | Reference |
| ¹³C-Labeled Triacylglycerols | Specific triacylglycerol species | High Accuracy & Precision: Co-elutes perfectly with the analyte, providing excellent correction for matrix effects and other analytical variability. Considered the "gold standard." | [1] |
| Deuterated Triacylglycerols | Specific triacylglycerol species | Good Accuracy & Precision: Generally performs well, but can exhibit isotopic effects leading to slight chromatographic shifts and potential for deuterium (B1214612) exchange, which may impact accuracy in some cases. | [1] |
| Odd-Chain Triacylglycerols | General triacylglycerol classes | Moderate Accuracy & Precision: Structurally similar but not identical to endogenous even-chain TGs. Does not co-elute with any specific analyte. Can be a cost-effective option for relative quantification of the entire TG class. | |
| Commercially Available Labeled Lipid Mixes | Multiple lipid classes | Variable Performance: Performance depends on the specific composition of the mix and its similarity to the analytes of interest in the sample. Can be a convenient option for broad lipid profiling. | [2] |
Table 1: Comparison of Internal Standards for Triacylglycerol Quantification. This table summarizes the key performance characteristics of different types of internal standards used in triacylglycerol analysis.
Experimental Protocols
While a specific, detailed validated protocol for a method using this compound is not publicly available, a general workflow for the quantification of triacylglycerols in a biological matrix (e.g., plasma) using LC-MS/MS and a stable isotope-labeled internal standard is provided below. This protocol should be optimized and validated for the specific application.
Sample Preparation and Lipid Extraction
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Add Internal Standard: Spike a known amount of this compound solution in a suitable organic solvent (e.g., methanol/chloroform mixture) into the plasma sample.
-
Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol or methyl-tert-butyl ether (MTBE)/methanol. A common method is the Folch or Bligh-Dyer extraction.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.
-
Collect Organic Phase: Carefully collect the lower organic phase containing the lipids.
-
Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable injection solvent (e.g., isopropanol/acetonitrile/water mixture).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 or C30 reversed-phase column suitable for lipid analysis.
-
Mobile Phases: A gradient of two mobile phases, for example:
-
Mobile Phase A: Acetonitrile/water (e.g., 60:40) with additives like ammonium (B1175870) formate (B1220265) or formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives.
-
-
Gradient: A suitable gradient to separate the triacylglycerol species.
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transition for Analyte: Monitor the transition from the precursor ion (e.g., [M+NH₄]⁺) of the unlabeled triacylglycerol to a specific product ion (e.g., a neutral loss of a fatty acid).
-
MRM Transition for Internal Standard: Monitor the corresponding transition for the ¹³C-labeled internal standard.
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the analyte and the internal standard.
-
Calculate Peak Area Ratio: Determine the ratio of the analyte peak area to the internal standard peak area.
-
Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of the unlabeled analyte and a fixed concentration of the internal standard. Plot the peak area ratio against the analyte concentration to generate a calibration curve.
-
Quantify Analyte: Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To illustrate the experimental process, the following diagrams were created using Graphviz.
Caption: A generalized experimental workflow for quantitative lipid analysis using an internal standard.
Caption: The principle of quantification using an internal standard and a calibration curve.
Conclusion
The use of a stable isotope-labeled internal standard is indispensable for achieving accurate and precise quantification in lipidomics. This compound, being a ¹³C-labeled triacylglycerol, represents an ideal choice for the targeted quantification of its unlabeled counterpart. While specific validation data for this standard is not widely published, its properties align with the best practices for high-quality quantitative analysis. When compared to other types of internal standards, ¹³C-labeled compounds generally offer superior performance due to their identical chemical and chromatographic behavior to the analytes of interest. For researchers aiming to develop robust and reliable quantitative lipidomics assays, the use of a well-characterized, stable isotope-labeled internal standard like this compound, coupled with a thoroughly validated experimental protocol, is highly recommended.
References
A Comparative Guide to 13C Labeled Triglyceride Standards in Research
In the landscape of metabolic research, drug development, and clinical diagnostics, the precise and accurate quantification of lipids is paramount. Triglycerides, as key players in energy storage and metabolism, are of particular interest. The use of stable isotope-labeled internal standards has become the gold standard for quantitative analysis, with Carbon-13 (13C) labeled triglyceride standards offering distinct advantages over other alternatives. This guide provides an objective comparison of 13C labeled triglyceride standards with other common methods, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Superior Accuracy and Precision in Lipidomics
In mass spectrometry-based lipidomics, internal standards are crucial for correcting variations during sample preparation and analysis.[1] While deuterated (²H) standards are commonly used, they can exhibit chromatographic shifts, eluting slightly earlier than their non-labeled counterparts.[2] This "isotope effect" can lead to differential ion suppression or enhancement, compromising quantitative accuracy.[2] In contrast, 13C-labeled standards have physicochemical properties that are virtually identical to the endogenous analyte, resulting in perfect co-elution and more accurate correction for matrix effects.[2][3]
A study comparing biologically generated 13C-labeled internal standards with a commercially available deuterated internal standard mixture for lipidomics analysis demonstrated a significant reduction in the coefficient of variation (CV%) for the 13C-labeled standards.[4][5][6] This highlights the improved precision and accuracy achievable with 13C-labeled compounds.[4][5][6]
Table 1: Performance Comparison of Internal Standards in Mass Spectrometry
| Performance Metric | 13C Labeled Triglyceride Standard | Deuterated (²H) Triglyceride Standard | Odd-Chain Triglyceride Standard |
| Chromatographic Co-elution | Excellent, typically co-elutes perfectly with the analyte.[2] | Fair, often exhibits a slight retention time shift.[2] | Good, but may not perfectly mimic the behavior of all even-chain analytes. |
| Isotopic Stability | Excellent, no risk of isotope exchange.[7] | Prone to back-exchange of deuterium (B1214612) with hydrogen, which can lead to inaccurate quantification.[7] | Not applicable. |
| Accuracy & Precision (CV%) | High accuracy and precision, with significantly reduced CV% compared to deuterated standards.[4][5][6] | Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time match.[2] | Can provide robust quantification, but may have limitations in accurately representing all endogenous lipid species.[1] |
| Correction for Matrix Effects | Superior, due to identical elution profiles with the analyte.[2] | Can be compromised by chromatographic shifts, leading to differential ion suppression or enhancement.[2] | Good, but may not fully account for matrix effects on all structurally diverse analytes. |
| Cost | Generally more expensive due to more complex synthesis.[7][8] | Generally less expensive and more readily available.[7][8] | Often a cost-effective alternative. |
Enhanced Reliability in Metabolic Tracing and Clinical Diagnostics
13C labeled triglycerides are invaluable tools for in vivo metabolic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion of lipids without the safety concerns associated with radioactive isotopes.[9][10]
One prominent application is the 13C-Mixed Triglyceride (13C-MTG) breath test , a non-invasive method for assessing pancreatic exocrine insufficiency (PEI).[9][11][12][13] This test measures the amount of 13CO2 exhaled after oral administration of a 13C-labeled triglyceride. The rate of 13CO2 exhalation reflects the efficiency of triglyceride digestion and absorption.[14]
Table 2: Comparison of Methods for Assessing Pancreatic Exocrine Function
| Method | Principle | Accuracy | Advantages | Disadvantages |
| 13C-Mixed Triglyceride Breath Test | Measures the rate of 13CO2 exhalation after ingestion of a 13C-labeled triglyceride, reflecting fat digestion and absorption.[14] | Pooled sensitivity of 0.84 and specificity of 0.87 for diagnosing PEI.[11] Accuracy rates for clinical symptoms of 88%.[13] | Non-invasive, safe, and can be performed outside of specialist centers.[11][12] | Requires a 6-hour testing timeframe and is not as widely available as some other tests.[12] |
| Fecal Elastase-1 Test | Measures the concentration of the pancreatic enzyme elastase-1 in the stool. | Specificity of 90% and sensitivity of 92% for PEI.[13] Accuracy rates for clinical symptoms of 62%.[13] | Widely available, practical, and lower cost compared to the 13C-MTG breath test.[13] | Can be less accurate in cases of mild PEI and is an indirect measure of fat digestion.[13] |
| 72-hour Fecal Fat Quantification | Measures the amount of fat excreted in the stool over a 72-hour period. | Considered a gold standard for diagnosing steatorrhea. | Direct measurement of fat malabsorption. | Cumbersome for patients, requires strict dietary control, and is labor-intensive. |
Experimental Protocols
Protocol 1: Lipidomics Analysis using 13C Labeled Triglyceride Internal Standard
This protocol outlines a general workflow for the quantitative analysis of triglycerides in a biological sample (e.g., plasma) using a 13C labeled triglyceride internal standard.
1. Sample Preparation:
- Thaw frozen plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add a known amount of 13C labeled triglyceride internal standard solution.
- Add a precise volume of the plasma sample to the tube containing the internal standard and vortex briefly.
2. Lipid Extraction (Folch Method):
- Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.
- Vortex thoroughly to ensure complete mixing and protein precipitation.
- Centrifuge to separate the organic and aqueous phases.
- Carefully collect the lower organic phase containing the lipids and transfer it to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., isopropanol/acetonitrile/water).[15]
3. LC-MS/MS Analysis:
- Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 reversed-phase column for separation of triglyceride species.
- Mass Spectrometry: Utilize a high-resolution mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Data Acquisition: Acquire data using a targeted approach (e.g., Multiple Reaction Monitoring - MRM) or a non-targeted approach (e.g., full scan with data-dependent MS/MS).
4. Data Analysis:
- Identify and integrate the peak areas for the endogenous triglycerides and the 13C labeled internal standard.
- Calculate the concentration of each triglyceride species by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Protocol 2: 13C-Mixed Triglyceride Breath Test
This protocol describes the procedure for conducting a 13C-MTG breath test to assess pancreatic exocrine function.
1. Patient Preparation:
- The patient should fast overnight (at least 8 hours).
2. Baseline Breath Sample:
- Collect a baseline breath sample into a collection bag or tube.
3. Test Meal Administration:
- The patient consumes a standardized test meal containing a known amount of fat and the 13C-labeled mixed triglyceride (e.g., 250 mg of 1,3-distearyl, 2-[13C]octanoyl glycerol).[10]
4. Timed Breath Sample Collection:
- Collect breath samples at regular intervals (e.g., every 30-60 minutes) for up to 6 hours post-meal.
5. 13CO2 Analysis:
- Analyze the collected breath samples for the ratio of 13CO2 to 12CO2 using an isotope ratio mass spectrometer.
6. Data Interpretation:
- Calculate the cumulative percentage dose of 13C recovered as 13CO2 over the test period.
- A lower than normal recovery of 13CO2 is indicative of fat malabsorption and potential pancreatic exocrine insufficiency.
Visualizing Workflows and Pathways
To further elucidate the experimental processes and the rationale behind the use of 13C labeled standards, the following diagrams are provided.
Caption: A streamlined workflow for quantitative lipidomics analysis using a 13C labeled internal standard.
Caption: The workflow of the 13C-Mixed Triglyceride breath test for assessing pancreatic function.
Conclusion
The selection of an appropriate internal standard or analytical method is a critical decision that directly impacts the quality and reliability of research data. While alternatives such as deuterated standards and other clinical tests have their place, 13C labeled triglyceride standards offer superior performance in terms of accuracy, precision, and reliability for both quantitative lipidomics and in vivo metabolic studies. For researchers, scientists, and drug development professionals seeking the highest level of data integrity, the investment in 13C labeled triglyceride standards is a scientifically sound choice that provides a robust foundation for groundbreaking discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. psgbi.org [psgbi.org]
- 10. researchgate.net [researchgate.net]
- 11. A systematic review and meta-analysis of the accuracy and methodology of the 13C mixed triglyceride breath test for the evaluation of pancreatic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative clinical evaluation of the 13C-mixed triglyceride breath test as an indirect pancreatic function test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Software tool for internal standard based normalization of lipids, and effect of data-processing strategies on resulting values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Chemoenzymatic Versus Chemical Synthesis of Labeled Lipids
For researchers, scientists, and professionals in drug development, the choice between chemoenzymatic and chemical synthesis for producing labeled lipids is a critical one, with significant implications for yield, purity, cost, and experimental outcomes. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in making an informed decision for your research needs.
The incorporation of labels, such as fluorescent tags or stable isotopes, into lipids is indispensable for tracking their metabolic fate, understanding their role in signaling pathways, and developing targeted drug delivery systems. While chemical synthesis has traditionally been the go-to method, chemoenzymatic approaches are gaining traction due to their high selectivity and milder reaction conditions.
Performance Comparison: A Quantitative Overview
To illustrate the quantitative differences between the two methods, let's consider the synthesis of a modified lysophosphatidylcholine (B164491). While not a fluorescently labeled lipid, the data from a comparative study on 3-methoxycinnamoylated-lysophosphatidylcholine (3-OMe-CA-LPC) provides valuable insights into the performance of each method.
| Parameter | Chemoenzymatic Synthesis (Lipase-catalyzed Acidolysis) | Chemical Synthesis | Reference |
| Product | 3-methoxycinnamoylated-lysophosphatidylcholine (3-OMe-CA-LPC) | 3-methoxycinnamoylated-lysophosphatidylcholine (3-OMe-CA-LPC) | [1] |
| Yield | 48% (isolated yield) | Not explicitly stated, but the cost analysis implies a viable, likely comparable or higher, yield in a single reaction. | [1] |
| Purity | High, due to regioselectivity of the enzyme | Can be high, but may require more extensive purification to remove byproducts from non-specific reactions. | [1] |
| Reaction Conditions | Milder (e.g., lower temperature) | Often requires harsher conditions (e.g., higher temperatures, strong acids/bases) | [2] |
| Regioselectivity | High (e.g., specific to sn-1 or sn-3 positions of glycerol) | Low, leading to a random distribution of acyl chains | [2] |
| Cost | Initially higher due to enzyme cost (3-11 times higher in the cited study for a single reaction). Cost decreases significantly with enzyme reuse. | Lower initial cost for a single reaction. | [1] |
| Environmental Impact | Generally lower due to biodegradable catalysts and milder conditions. | Higher due to the use of potentially hazardous reagents and generation of more waste. |
It is important to note that for commercially available fluorescently labeled lipids, such as 18:0(2-NBD)-18:1 PC, manufacturers often report purities exceeding 99%, which are achieved through rigorous purification regardless of the initial synthesis method.[3]
Experimental Methodologies: A Closer Look
To provide a practical understanding, below are representative experimental protocols for the synthesis of a fluorescently labeled phospholipid, N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-phosphatidylethanolamine (NBD-PE), via both chemical and a conceptual chemoenzymatic approach.
Chemical Synthesis of NBD-PE
This method involves the direct chemical reaction of a phosphatidylethanolamine (B1630911) with the fluorescent labeling reagent NBD chloride.
Materials:
-
Phosphatidylethanolamine (PE)
-
NBD chloride (4-chloro-7-nitrobenzofurazan)
-
Methanol
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Dissolve PE in a mixture of chloroform and methanol.
-
Add triethylamine to the solution to act as a base.
-
Add a solution of NBD chloride in chloroform dropwise to the PE solution while stirring.
-
Allow the reaction to proceed at room temperature in the dark for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with a saline solution to remove excess reagents.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the resulting NBD-PE using silica gel column chromatography with a chloroform/methanol gradient.
-
Collect the fractions containing the fluorescent product and verify purity by TLC and mass spectrometry.
Chemoenzymatic Synthesis of a Fluorescently Labeled Phosphatidylcholine (Conceptual)
This conceptual protocol utilizes a lipase (B570770) to selectively acylate a lysophosphatidylcholine with a fluorescently labeled fatty acid. This approach offers greater control over the position of the labeled acyl chain.
Materials:
-
sn-glycero-3-phosphocholine (GPC) or a lysophosphatidylcholine
-
Fluorescently labeled fatty acid (e.g., NBD-labeled fatty acid)
-
Immobilized lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., 2-methyl-2-butanol)
-
Molecular sieves
-
Silica gel for column chromatography
Protocol:
-
Combine sn-glycero-3-phosphocholine and the NBD-labeled fatty acid in an anhydrous organic solvent.
-
Add immobilized lipase and molecular sieves to the reaction mixture. The molecular sieves help to remove water produced during the esterification, driving the reaction forward.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with shaking for 24-72 hours.[4]
-
Monitor the formation of the fluorescently labeled phosphatidylcholine by TLC.
-
After the reaction, filter to remove the immobilized enzyme (which can be washed and reused).
-
Evaporate the solvent under reduced pressure.
-
Purify the product by silica gel column chromatography using a suitable solvent system to separate the desired product from unreacted starting materials.
-
Analyze the final product for purity using HPLC and confirm its identity by mass spectrometry.
Visualizing the Concepts: Workflows and Pathways
To better illustrate the processes and applications of labeled lipids, the following diagrams are provided.
Labeled lipids are instrumental in elucidating complex cellular processes such as the sphingolipid signaling pathway.
Conclusion: Making the Right Choice
The decision between chemoenzymatic and chemical synthesis of labeled lipids is not one-size-fits-all and depends heavily on the specific research objectives and available resources.
Choose Chemoenzymatic Synthesis When:
-
Regioselectivity is crucial: For studies requiring the label to be at a specific position on the lipid molecule, the specificity of enzymes is a significant advantage.[2]
-
Mild reaction conditions are necessary: To avoid degradation of sensitive functional groups on the lipid or the label, the gentle nature of enzymatic reactions is preferable.
-
A "greener" approach is desired: With biodegradable catalysts and often aqueous reaction media, this method is more environmentally friendly.
-
Enzyme reuse is feasible: While the initial cost of the enzyme may be higher, the ability to reuse immobilized enzymes can make the process more cost-effective in the long run.[1]
Choose Chemical Synthesis When:
-
Initial cost is a primary concern: For single or infrequent syntheses, the lower upfront cost of chemical reagents can be more economical.[1]
-
A wide variety of labels need to be incorporated: Chemical methods can often accommodate a broader range of labeling reagents that may not be substrates for enzymes.
-
Well-established protocols are preferred: Chemical synthesis of many labeled lipids is extensively documented in the literature.
-
Regioselectivity is not a critical factor: If the exact position of the label is not essential for the intended application, the simplicity of chemical synthesis may be advantageous.
Ultimately, a thorough evaluation of the specific experimental needs, including the desired purity, yield, and the importance of stereospecificity, will guide the optimal synthesis strategy. As chemoenzymatic methods continue to evolve and more enzymes become commercially available, the balance may increasingly shift towards these more selective and sustainable approaches.
References
Safety Operating Guide
Proper Disposal Procedures for 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal of 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3, a non-hazardous substance utilized as an internal standard for quantification in research settings. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It has been assigned a health, fire, and reactivity rating of 0 by both the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS), indicating a minimal hazard.
Quantitative Data
No quantitative exposure limits or disposal thresholds have been established for this compound, as it is considered a non-hazardous compound.
| Parameter | Value | Source |
| GHS Classification | Not classified | Safety Data Sheet |
| NFPA Rating (Health, Fire, Reactivity) | 0, 0, 0 | Safety Data Sheet |
| HMIS Rating (Health, Fire, Reactivity) | 0, 0, 0 | Safety Data Sheet |
Step-by-Step Disposal Protocol
While this compound is not classified as hazardous, it is imperative to follow institutional and local regulations for chemical waste disposal. The following protocol provides a general framework for its proper disposal.
1. Review Institutional and Local Regulations:
-
Before proceeding with disposal, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the disposal of non-hazardous chemical waste.[1][2][3]
-
Local regulations may have specific requirements for the disposal of laboratory chemicals, regardless of their hazard classification.
2. Segregate from Hazardous Waste:
-
It is crucial to keep non-hazardous waste separate from hazardous waste streams to prevent cross-contamination and reduce disposal costs.[4]
-
Designate a specific, clearly labeled container for the collection of non-hazardous waste like this compound.
3. Disposal of Unused Product:
-
For small quantities of unused this compound, consult your EHS department. They will provide guidance on whether it can be disposed of as regular laboratory waste or if it requires special handling.
-
Do not dispose of the chemical down the drain or in regular trash unless explicitly approved by your institution's EHS department.[5][6]
4. Disposal of Empty Containers:
-
Ensure containers are fully empty.
-
Deface or remove all labels from the empty container to avoid confusion.[5]
-
Dispose of the empty container in the appropriate laboratory glassware or solid waste stream as directed by your institution.
5. Spills and Cleanup:
-
In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and contaminated surfaces into a sealed container.
-
Dispose of the cleanup materials as non-hazardous waste, following institutional guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3
This guide provides essential safety, handling, and disposal information for 1,2-Dioleoyl-3-Lauroyl-rac-glycerol-13C3 (CAS No. 2692624-36-3) to ensure the safety of researchers, scientists, and drug development professionals. While this substance is not classified as hazardous under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is paramount.
Hazard Identification and Personal Protective Equipment
According to the Safety Data Sheet (SDS), this compound is not a hazardous substance.[1] The NFPA and HMIS ratings are all 0, indicating minimal risk.[1] However, as a best practice in a laboratory environment, the following personal protective equipment (PPE) is recommended to prevent any potential exposure and ensure safe handling.
| Personal Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes. |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from spills. |
Operational and Disposal Plans
1. Pre-Handling Procedures:
-
Area Preparation: Ensure the work area, such as a laboratory fume hood or a designated benchtop, is clean and uncluttered.
-
Equipment Assembly: Gather all necessary equipment, including appropriate glassware, pipettes, and waste containers, before handling the substance.
-
Review of Protocol: Familiarize yourself with the experimental protocol to ensure a smooth and safe workflow.
2. Handling Procedures:
-
Personal Protective Equipment: Don the recommended PPE as outlined in the table above.
-
Substance Dispensing: As the product is supplied in a solution of methyl acetate, handle it in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[2]
-
Spill Management: In case of a small spill, absorb the substance with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. For larger spills, follow the emergency procedures of your institution.
-
Hygiene: After handling, wash hands thoroughly with soap and water.
3. Post-Handling and Storage:
-
Storage: Store the substance in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
4. Disposal Plan:
-
Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated and properly labeled hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
